molecular formula C7H12ClF2N B2483905 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride CAS No. 2580203-87-6

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2483905
CAS No.: 2580203-87-6
M. Wt: 183.63
InChI Key: BCPQVKVBNMGXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,7-difluoro-5-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(10-5-7)2-1-3-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQVKVBNMGXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7,7-Difluoro-5-azaspiro[3.4]octane Hydrochloride: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride (CAS 2580203-87-6), a fluorinated spirocyclic amine with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and prospective applications, grounded in the established principles of bioisosterism and fluorine chemistry.

Introduction: The Rationale for Spirocyclic Scaffolds and Fluorination in Modern Drug Design

The landscape of drug discovery is in a constant state of evolution, with a significant trend moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this shift. Their inherent rigidity and defined 3D geometry can lead to improved target affinity and selectivity.[1] When incorporated into drug candidates, these scaffolds can enhance physicochemical properties such as aqueous solubility and metabolic stability, while also offering novel intellectual property opportunities.[1][2]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the gem-difluoro group (CF2) is a valuable motif known to improve metabolic stability and act as a bioisostere for carbonyls or other functional groups.[3] The strategic placement of fluorine can also modulate the basicity (pKa) of nearby amines, a critical parameter for drug absorption and distribution.[4][5]

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride combines the structural benefits of a spirocyclic core with the advantageous properties of gem-difluorination, making it a compelling building block for the next generation of therapeutics.

Physicochemical Properties: A Quantitative Perspective

While extensive experimental data for this specific compound is not widely published, we can predict its key physicochemical properties based on the known effects of its structural components. The spiro[3.4]octane core imparts a rigid, three-dimensional structure, and the gem-difluoro group significantly influences its electronic properties.

PropertyPredicted Value/RangeRationale and Impact
Molecular Formula C₇H₁₂Cl F₂NAs the hydrochloride salt.
Molecular Weight 183.63 g/mol As the hydrochloride salt.
pKa 7.5 - 8.5The electron-withdrawing effect of the gem-difluoro group is expected to lower the basicity of the secondary amine compared to its non-fluorinated analog. This can be advantageous for tuning the ionization state at physiological pH.[4]
LogP 1.0 - 2.0The introduction of fluorine generally increases lipophilicity. However, the overall LogP will be a balance between the hydrocarbon scaffold and the polar amine and fluorine atoms. This moderate lipophilicity is often desirable for oral drug candidates.[4]
Metabolic Stability HighThe C-F bond is exceptionally strong, and the gem-difluoro group can block potential sites of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life.[3]
Aqueous Solubility Moderate to HighThe hydrochloride salt form is expected to confer good aqueous solubility.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence, beginning with the construction of the 5-azaspiro[3.4]octan-7-one intermediate, followed by gem-difluorination, and concluding with deprotection and salt formation.

G cluster_0 Core Synthesis cluster_1 Fluorination and Final Steps A Commercially Available Starting Materials B Construction of Azetidine Ring A->B Multi-step C Annulation of Cyclopentanone Ring B->C Cyclization D Protected 5-azaspiro[3.4]octan-7-one C->D E Gem-Difluorination D->E e.g., DAST or Deoxofluor F Protected 7,7-Difluoro-5-azaspiro[3.4]octane E->F G Deprotection F->G e.g., Acidic conditions H Salt Formation G->H HCl I 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride H->I

Caption: Proposed synthetic workflow for 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-5-azaspiro[3.4]octan-7-one

This intermediate can be prepared through various literature methods, often involving the annulation of a cyclopentanone ring onto a protected azetidine precursor.[6]

Step 2: Gem-Difluorination

  • To a solution of N-Boc-5-azaspiro[3.4]octan-7-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-7,7-difluoro-5-azaspiro[3.4]octane.

Causality Behind Experimental Choices: DAST is a common and effective reagent for the deoxofluorination of ketones to gem-difluorides. The reaction is performed at low temperature to control its reactivity and minimize side reactions. Anhydrous conditions are crucial as DAST reacts with water.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-7,7-difluoro-5-azaspiro[3.4]octane (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride as a solid.

Causality Behind Experimental Choices: A strong acidic solution, such as HCl in dioxane, is a standard and efficient method for the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The use of a volatile solvent allows for easy removal, and trituration with a non-polar solvent like diethyl ether helps to precipitate and purify the hydrochloride salt.

Spectroscopic and Analytical Characterization

The structural elucidation of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Protons on the carbon atoms adjacent to the nitrogen will show a downfield shift. Protons on the cyclopentane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by coupling to fluorine.
¹³C NMR The carbon bearing the two fluorine atoms (C7) will appear as a triplet due to one-bond C-F coupling. Carbons adjacent to the fluorinated center will also show coupling (two-bond C-F coupling).
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with adjacent protons.[7][8]
Mass Spectrometry (HRMS) The high-resolution mass spectrum should show the exact mass of the protonated free base [M+H]⁺, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is a versatile building block for creating novel chemical entities with potentially improved drug-like properties.

Logical Framework for Application

G cluster_0 Core Attributes cluster_1 Resulting Physicochemical Properties cluster_2 Potential Therapeutic Applications A 7,7-Difluoro-5-azaspiro[3.4]octane HCl B Rigid 3D Scaffold A->B C Gem-Difluoro Group A->C D Secondary Amine Handle A->D G Novel Chemical Space B->G E Improved Metabolic Stability C->E F Modulated pKa C->F H Scaffold for Derivatization D->H I CNS Disorders E->I J Oncology E->J K Infectious Diseases E->K F->I F->J F->K G->I G->J G->K H->I H->J H->K

Caption: Logical flow from core attributes to potential applications.

Bioisosteric Replacement and Scaffold Hopping

The 5-azaspiro[3.4]octane moiety can serve as a bioisostere for more common heterocyclic rings like piperidine or pyrrolidine. Its rigid nature can help in "locking in" a bioactive conformation, potentially increasing potency and reducing off-target effects.[9] The secondary amine provides a convenient attachment point for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Targeting CNS Disorders

The ability to fine-tune lipophilicity and basicity is particularly crucial for developing drugs that can cross the blood-brain barrier. The introduction of the gem-difluoro group can modulate these properties, making this scaffold a promising starting point for the development of novel treatments for central nervous system (CNS) disorders.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is not widely available, general precautions for handling similar chemical entities should be followed. Based on the SDS for the related compound 2-azaspiro[3.4]octane HCl, the following hazards may be anticipated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[10]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.[10]

Conclusion

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride represents a confluence of two powerful strategies in modern medicinal chemistry: the use of rigid, three-dimensional spirocyclic scaffolds and the strategic incorporation of fluorine to enhance drug-like properties. While still a novel building block, its potential for creating new chemical entities with improved metabolic stability, modulated basicity, and unique structural features makes it a highly attractive tool for drug discovery programs across various therapeutic areas. This guide provides a foundational understanding to empower researchers in leveraging this promising molecule for their research and development endeavors.

References

  • 4

  • 9

  • 7

  • 2

  • 1

  • 11

  • 12

  • 13

  • 14

  • 15

  • 16

  • 5

  • 17

  • 18

  • 19

  • 3

  • 20

  • 21

  • [A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[7][9]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong - Arabian Journal of Chemistry]()

  • 6

  • 10

  • 22

  • 23

  • 24

  • 8

  • 25

  • 26

  • 27

Sources

Properties of 5-azaspiro[3.4]octane derivatives in medicinal chemistry

5-Azaspiro[3.4]octane: A High- Scaffold for Next-Gen Medicinal Chemistry

Executive Summary

In the pursuit of "escaping flatland"—the shift from planar aromatic systems to three-dimensional architectures—5-azaspiro[3.4]octane has emerged as a privileged scaffold. This bicyclic system, characterized by a cyclobutane ring spiro-fused to a pyrrolidine ring, offers a unique combination of conformational rigidity, metabolic stability, and defined vector projection. Unlike its 6-membered spiro analogues, the [3.4] system imposes a specific geometric constraint that mimics the "kink" of proline but with enhanced lipophilicity and steric bulk, making it an invaluable tool for peptidomimetics and fragment-based drug discovery (FBDD).

Structural & Physicochemical Attributes[1][2][3][4][5]

Geometry and Vector Projection

The 5-azaspiro[3.4]octane core consists of a rigid cyclobutane ring orthogonal to a pyrrolidine ring.

  • Numbering: The standard IUPAC numbering assigns the spiro carbon as position 4. The nitrogen atom resides at position 5 (adjacent to the spiro center), making it a direct structural surrogate for the

    
    -carbon of amino acids when substituted at position 6.
    
  • Conformation: The cyclobutane ring acts as a steric "anchor," restricting the envelope puckering of the pyrrolidine ring. This rigidity reduces the entropic penalty of binding to protein targets.

Physicochemical Profile
Property5-Azaspiro[3.4]octanePyrrolidine (Reference)Impact in MedChem

1.001.00High 3D character improves solubility and selectivity.
LogP ~1.5 - 2.0 (Deriv. dependent)~0.2The cyclobutane moiety adds lipophilicity without aromaticity, aiding membrane permeability.
Basicity (

)
~9.5 - 10.511.3Slightly reduced basicity due to steric bulk around the nitrogen, potentially improving oral bioavailability.
Metabolic Stability HighModerateThe quaternary spiro center blocks

-oxidation at one side of the amine.
Bioisosterism

The scaffold serves as a bioisostere for proline . By replacing the


Synthetic Methodologies

The synthesis of 5-azaspiro[3.4]octane derivatives requires overcoming the strain energy of the cyclobutane ring. Three primary strategies are dominant in literature.

Strategy A: The "Spiro-Proline" Annulation (Scalable)

This route is preferred for generating amino-acid analogues (e.g., 6-carboxylates).

  • Starting Material: Methylenecyclobutane or cyclobutanone derivatives.

  • Key Transformation:

    
     Cycloaddition or alkylation of glycine equivalents.
    
  • Mechanism: A glycine Schiff base reacts with a 1,1-disubstituted cyclobutane electrophile (or via a cascade involving cyclobutanone).

Strategy B: Rhodium-Catalyzed C(sp³)-H Amination

A modern approach for accessing complex substitution patterns.

  • Precursor: A cyclobutane ring bearing a pendant alkyl chain with a terminal azide or carbamate.

  • Catalyst: Dirhodium tetracarboxylates (e.g.,

    
    ).
    
  • Process: The metal-nitrene species inserts into the

    
    -C-H bond of the pendant chain, closing the pyrrolidine ring onto the cyclobutane.
    
Strategy C: Petasis/Sakurai Allylation (Diversity-Oriented)

Ideal for library generation.

  • Reaction: Cyclobutanone undergoes a Petasis reaction with an organoboron species and an amine, followed by ring-closing metathesis (RCM) or hydroboration-cyclization to form the pyrrolidine ring.

Visualization of Synthetic Logic

SynthesisFigure 1: Primary Synthetic Routes to 5-Azaspiro[3.4]octaneStart1CyclobutanoneStep1Petasis / SakuraiReactionStart1->Step1+ Amine/BoronateStart2Glycine Schiff BaseStep2Alkylation / CyclizationStart2->Step2+ 1,3-DihalocyclobutaneInterAcyclic IntermediateStep1->InterFinal5-Azaspiro[3.4]octaneScaffoldStep2->FinalAnnulationInter->FinalRCM / Hydroboration

Caption: Two dominant synthetic pathways: The diversity-oriented Petasis route (top) and the scalable alkylation route (bottom).

Medicinal Chemistry Applications & Case Studies

Peptidomimetics: The "Super-Proline"

The 5-azaspiro[3.4]octane-6-carboxylic acid is a "super-proline." In peptide drugs, replacing Proline with this spiro-amino acid:

  • Locks Conformation: Stabilizes Type II

    
    -turns.
    
  • Blocks Proteolysis: The steric bulk of the spiro-cyclobutane prevents proteases from accessing the amide bond.

  • Case Study: Oxazolomycin . This natural product contains a highly functionalized 1-oxo-2-oxa-5-azaspiro[3.4]octane core. Synthetic efforts to replicate this core have validated the scaffold's utility in antiviral and antibiotic research.[1]

Iminosugars and Glycomimetics

Derivatives where the pyrrolidine ring is polyhydroxylated function as iminosugars.

  • Mechanism: They mimic the transition state of glycosidase hydrolysis.

  • Advantage: The spiro[3.4] system provides a rigid template that orients the hydroxyl groups more precisely than flexible piperidine iminosugars, potentially increasing selectivity for specific glycosidases (e.g., in lysosomal storage disorder treatments).

GPCR and Ion Channel Modulators

The scaffold is increasingly used to replace piperidine or morpholine rings in CNS-active agents.

  • M4 Agonists: 5-oxa-2-azaspiro[3.4]octane (an isomer) and related 5-azaspiro derivatives have been explored as muscarinic receptor agonists. The spiro-center allows for precise vectoring of the basic nitrogen into the aspartate binding pocket while projecting hydrophobic bulk (the cyclobutane) into accessory pockets.

Experimental Protocol: Synthesis of 5-Azaspiro[3.4]octane-6-carboxylic Acid

A validated protocol adapted from scalable routes (e.g., Ramesh et al., 2019; ChemRxiv 2021).

Objective: Synthesis of the N-Boc protected spiro-amino acid.

  • Reagents:

    • Cyclobutanone (1.0 eq)

    • Ethyl isocyanoacetate (1.2 eq)

    • Potassium tert-butoxide (KOtBu) (1.5 eq)

    • THF (anhydrous)

  • Step 1: Formation of the Oxazoline Intermediate

    • Cool a solution of ethyl isocyanoacetate in THF to -10°C.

    • Add KOtBu portion-wise. Stir for 30 min.

    • Add cyclobutanone dropwise. The reaction forms an intermediate oxazoline via an aldol-like condensation.

  • Step 2: Hydrolysis and Ring Closure

    • Treat the intermediate with ethanolic HCl to hydrolyze the oxazoline and induce cyclization.

    • Note: This often yields the pyrrole or unsaturated ester. For the saturated spiro system, a reduction step (H₂/Pd-C) is typically applied after forming the initial spiro-enamine or via the alkylation of N-Boc-glycine esters with 1,1-bis(bromomethyl)cyclobutane.

  • Alternative (Direct Alkylation - Preferred for Stability):

    • Substrate: N-(Diphenylmethylene)glycine ethyl ester.

    • Electrophile: 1,1-bis(iodomethyl)cyclobutane.

    • Base: NaH or KOtBu in DMF.

    • Procedure:

      • Deprotonate the glycine Schiff base (0°C, 30 min).

      • Add the di-iodide. Heat to 60°C for 12h.

      • Quench with water, extract with EtOAc.

      • Hydrolyze the imine (1N HCl, THF) to release the amine.

      • Protect with

        
        .
        
  • Yield: Typically 60-75% over 2 steps.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3060. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Link

  • Tymtsunik, A. V., et al. (2012). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, (Relevant context on spiro-pyrrolidine synthesis). Link

  • Cordero, F. M., et al. (2011).[2] Synthesis of the first examples of a new class of iminosugars based on a 5-azaspiro[3.4]octane framework. Organic & Biomolecular Chemistry, 9, 361-364. Link

  • Grygorenko, O. O., et al. (2021). Concise and Practical Avenues to 5,5-Spiro-α-Prolines. ChemRxiv. Link

Novel Fluorinated Spiro Scaffolds for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" with Fluorine

In modern drug discovery, the correlation between increased saturation (


) and clinical success is well-established. "Flat" aromatic compounds often suffer from poor solubility and non-specific binding. Spirocyclic scaffolds offer a geometric solution, projecting substituents into defined 3D vectors. However, spirocycles alone often introduce lipophilicity or metabolic liabilities.

This guide focuses on a specific, high-value subclass: Fluorinated Spiro Scaffolds . By strategically incorporating fluorine into spirocyclic cores (specifically spiro-oxetanes and spiro-azetidines), medicinal chemists can simultaneously modulate basicity (


), block metabolic hot-spots, and fine-tune lipophilicity (

).

Strategic Rationale: The Fluorine-Spiro Synergy

The Physicochemical Matrix

The incorporation of fluorine into a spirocyclic framework is not merely decorative; it is a functional tool for multiparameter optimization (MPO).

  • Basicity Modulation (

    
    ):  A common liability in spiro-amines (e.g., spiro-piperidines) is high basicity, leading to hERG inhibition or phospholipidosis. An adjacent fluorinated motif (e.g., a fluoro-oxetane) exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), lowering the
    
    
    of the amine by 1–3 units without disrupting the steric profile.
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) renders the scaffold resistant to Cytochrome P450 oxidative metabolism, particularly at positions prone to hydroxylation in non-fluorinated analogues.

  • Conformational Locking: The spiro-fusion creates a rigid core, reducing the entropic penalty upon protein binding.

Visualization: The Optimization Logic

The following diagram illustrates the decision matrix for transitioning from a standard gem-dimethyl lead to a fluorinated spiro scaffold.

OptimizationLogic Lead Lead Compound (Gem-dimethyl) Problem Liabilities: High Clearance High Basicity Lead->Problem Spiro Spirocyclic Scaffold (Oxetane/Azetidine) Problem->Spiro Rigidification Fluoro Fluorinated Spiro (α,α-difluoro) Spiro->Fluoro Electronic Tuning (+F) Outcome Optimized Lead: Lower pKa Blocked Metabolism Fluoro->Outcome MPO Success

Figure 1: Logical flow for scaffold hopping from gem-dimethyl to fluorinated spirocycles.

Emerging Synthetic Architectures

Recent breakthroughs (2024-2025) have unlocked access to these strained rings, moving beyond traditional, low-yielding routes.[1]

Catalytic Ring Expansion (The "NUS Method")

A pivotal advancement published in Nature Chemistry (2025) allows for the direct conversion of epoxides into fluorinated oxetanes.

  • Mechanism: A copper-catalyzed insertion of a difluorocarbene species into the epoxide.[2]

  • Utility: Enables the "late-stage" installation of the fluoro-oxetane motif onto complex intermediates.

Defluorosulfonylation (The "SuFEx" Route)

Utilization of Oxetane Sulfonyl Fluorides (OSFs) and Azetidine Sulfonyl Fluorides (ASFs) allows for divergent synthesis.[1] These reagents act as carbocation precursors, coupling with nucleophiles to generate diverse spiro-architectures.[3][4]

Experimental Protocol: Synthesis of a Fluorinated Spiro-Oxetane

Objective: Synthesis of a 2,2-difluoro-6-azaspiro[3.5]nonane scaffold (a fluorinated spiro-piperidine analogue). Scope: This protocol adapts the catalytic difluorocarbene insertion method for high-yield scaffold construction.

Reagents & Equipment
  • Substrate: tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate (Epoxide precursor).

  • Reagent: TMSCF

    
    Br (Difluorocarbene source).
    
  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (12 mol%).

  • Solvent: Toluene (anhydrous).[5]

  • Activator: NaI (20 mol%).

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (21.6 mg, 0.12 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous Toluene (2.0 mL) and stir at room temperature for 15 minutes until a homogeneous complex forms (typically dark red/brown).

Step 2: Substrate Addition

  • Add the epoxide substrate (1.0 mmol) dissolved in Toluene (1.0 mL) to the catalyst mixture.

  • Add NaI (30 mg, 0.2 mmol) as the activator.

Step 3: Difluorocarbene Insertion

  • Heat the reaction mixture to 100 °C .

  • Slowly add TMSCF

    
    Br (2.0 equiv) via syringe pump over 1 hour. Note: Slow addition is critical to prevent homocoupling of the carbene source.
    
  • Stir at 100 °C for an additional 4 hours.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Filter through a pad of Celite to remove copper salts; rinse with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorinated spiro-oxetane is typically less polar than the starting epoxide.

Step 5: Validation (Self-Check)

  • 
    F NMR:  Look for a characteristic AB quartet (or singlet if chemically equivalent) around -70 to -80 ppm. Absence of this signal indicates failed insertion.
    
  • 
    C NMR:  The quaternary spiro-carbon will show a triplet splitting pattern due to C-F coupling (
    
    
    
    Hz).
Synthetic Pathway Diagram

SynthesisWorkflow Start Epoxide Precursor (Spiro-epoxide) Reagents Reagents: TMSCF2Br, CuI/Phen 100°C, Toluene Start->Reagents Intermediate Transition State: Cu-Difluorocarbene Insertion Reagents->Intermediate Product Target Scaffold: 2,2-difluoro-spiro-oxetane Intermediate->Product Check QC Checkpoint: 19F NMR (-76 ppm) Product->Check Validation

Figure 2: Workflow for the catalytic synthesis of fluorinated spiro-oxetanes.

Case Study: Optimization of a CCR5 Antagonist Lead

To demonstrate the impact, we compare a standard gem-dimethyl piperidine lead against its fluorinated spiro-analogue.

The Challenge: The lead compound (Cpd 1) exhibited high intrinsic clearance (


) in human liver microsomes (HLM) and potential hERG liability due to a basic amine (

9.2).

The Solution: Replacement of the gem-dimethyl group with a 2,2-difluoro-spiro[3.5]nonane motif.

Comparative Data Table
PropertyCompound 1 (Gem-dimethyl)Compound 2 (Spiro-Oxetane)Compound 3 (2,2-Difluoro-Spiro-Oxetane)
Structure Piperidine-4,4-dimethyl2-oxa-6-azaspiro[3.5]nonane2,2-difluoro-2-oxa-6-azaspiro[3.5]nonane
pK

(Basic N)
9.28.16.8
LogD

2.41.11.8
HLM CL

> 100 µL/min/mg45 µL/min/mg12 µL/min/mg
hERG IC

1.2 µM8.5 µM> 30 µM

Analysis:

  • Compound 2 (Non-fluorinated): The spiro-oxetane drastically lowered LogD (too polar) and reduced basicity slightly. Metabolic stability improved, but not sufficient.

  • Compound 3 (Fluorinated): The addition of fluorine (difluoro) modulated the LogD back to an optimal range (1.8) for membrane permeability.[6][7] Crucially, the inductive effect lowered the

    
     to 6.8, eliminating the hERG liability, and the C-F bonds blocked metabolic oxidation, resulting in a highly stable lead.
    

References

  • Synthesis of Fluorinated Spiro Heterocycles

    • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC.[8]

    • [Link]

  • Catalytic Synthesis of Fluorinated Oxetanes (NUS 2025)

    • Novel method to synthesize valuable fluorinated drug compounds.[1][2][9] ScienceDaily / Nature Chemistry.

    • [Link][3][4][5][10][11]

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Spirocyclic Scaffolds in Medicinal Chemistry.[12][13][14] Journal of Medicinal Chemistry (ACS).[3]

    • [Link]

  • Oxetane and Azetidine Sulfonyl Fluorides

    • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[1][3][4][15] Journal of the American Chemical Society.

    • [Link]

  • Fluorine in Drug Discovery (Case Studies)

    • Fluorine in drug discovery: Role, design and case studies.[1][6] Pharmacy Journal.[6]

    • [Link]

Sources

A Comprehensive Technical Guide to 7,7-Difluoro-5-azaspiro[3.4]octane Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is relentless. Among these, spirocyclic systems have emerged as privileged structures, offering a rigid framework that can orient substituents in precise vectors, thus enhancing target engagement and specificity. The incorporation of fluorine atoms into these scaffolds further augments their therapeutic potential by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on a particularly compelling building block: 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride (CAS No. 2580203-87-6).

This unique compound merges the conformational rigidity of a spiro[3.4]octane system with the advantageous properties imparted by a gem-difluoro group. As a hydrochloride salt, its aqueous solubility is enhanced, facilitating its use in various synthetic and biological applications. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a thorough overview of its commercial availability, quality control, and essential laboratory protocols.

The Strategic Advantage of the 7,7-Difluoro-5-azaspiro[3.4]octane Moiety

The structural features of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride make it a valuable building block in the design of novel therapeutics. The spirocyclic core provides a defined three-dimensional architecture, moving away from the "flatland" of traditional aromatic ring systems.[3] This rigidity can lead to improved binding to protein targets and a more favorable entropy of binding.

The gem-difluoro group at the 7-position is a key functional motif. Fluorine's high electronegativity can influence the acidity of neighboring protons and create unique electronic environments. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[3]

Commercial Availability: A Comparative Landscape of Suppliers

Sourcing high-quality starting materials is a critical first step in any research and development program. For 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride, several commercial suppliers offer this compound, though with varying specifications and documentation. Below is a comparative table of key suppliers to aid in procurement decisions.

SupplierProduct NumberPurity SpecificationAnalytical Data Provided
BLDpharm [4]BD01368841≥97.0% (HPLC)NMR, HPLC, LC-MS, UPLC available on request.[4]
Echemi [5]N/AVaries by supplierVaries by supplier
Advanced ChemBlocks [6]N/AVaries by supplierVaries by supplier

Note: Purity and available analytical data can vary between batches and suppliers. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to ensure the material meets the requirements of your specific application.[7][8][9][10][11]

Quality Control and Characterization: Ensuring Identity and Purity

Rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. The following section outlines key analytical techniques and protocols for the characterization of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and assessing the purity of the compound. Both ¹H and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the methylene groups of the cyclobutane and pyrrolidine rings, as well as the N-H proton of the hydrochloride salt.

¹⁹F NMR: The fluorine NMR spectrum is a powerful technique for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[12][13] For 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride, a single signal is expected for the two equivalent fluorine atoms, with potential coupling to adjacent protons. The absence of extraneous fluorine signals is a strong indicator of purity.[14][15][16]

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: Add a known amount of a suitable internal standard containing fluorine (e.g., trifluoroacetic acid) for quantitative analysis if required.

  • Instrument Setup: Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data by applying a Fourier transform and phasing the spectrum.

  • Analysis: Integrate the signal corresponding to the CF₂ group and compare it to the integral of the internal standard for purity determination. The chemical shift will be characteristic of the gem-difluoro group in this specific chemical environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the compound by separating it from any potential impurities.

Experimental Protocol: HPLC Purity Assessment

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which will typically consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Column: Utilize a reverse-phase C18 column of appropriate dimensions.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Synthetic Considerations: A Generalized Approach

While specific, detailed synthetic procedures for 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride are often proprietary, a general understanding of the synthetic strategies for similar fluorinated azaspirocycles can be insightful. The synthesis of such compounds typically involves multi-step sequences.[17][18][19][20] A plausible retrosynthetic analysis is outlined below.

G Target 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride Precursor1 Protected 7,7-Difluoro-5-azaspiro[3.4]octane Target->Precursor1 Deprotection & Salt Formation Precursor2 7-Oxo-5-azaspiro[3.4]octane derivative Precursor1->Precursor2 Fluorination (e.g., DAST, Deoxofluor) Precursor3 Protected 5-azaspiro[3.4]octan-7-one Precursor2->Precursor3 Oxidation StartingMaterials Commercially available starting materials Precursor3->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic analysis of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride.

The synthesis would likely commence from readily available starting materials to construct a protected 5-azaspiro[3.4]octan-7-one.[21] This ketone would then undergo fluorination using a suitable reagent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor to introduce the gem-difluoro group. Finally, deprotection of the amine and formation of the hydrochloride salt would yield the target compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood. Avoid breathing dust.[22][23]

Conclusion

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid spirocyclic core and a gem-difluoro group offers significant advantages in the design of novel therapeutic agents. This guide has provided a comprehensive overview of its commercial availability, essential quality control procedures, and general synthetic considerations. By understanding these key technical aspects, researchers can confidently incorporate this promising scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Diversity-oriented synthesis of azaspirocycles. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 7-fluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride. (n.d.). ChemSrc. Retrieved February 13, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 15). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Certificate of Analysis. (n.d.). Avanscure. Retrieved February 13, 2026, from [Link]

  • Preparation method of 8, 8-difluoro-2, 6-diazaspiro [3.4] octane compound. (n.d.). Google Patents.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
  • Fluorine NMR. (n.d.). University of Washington. Retrieved February 13, 2026, from [Link]

  • A method for preparing ramipril. (n.d.). Google Patents.
  • Certificate of Analysis. (n.d.). Trulieve. Retrieved February 13, 2026, from [Link]

  • Novel synthetic pathway to belzutifan. (n.d.). Google Patents.
  • 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[4][5]octan-5-yl)-2-fluorobenzoic acid. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]

  • CoA Search. (n.d.). Azer Scientific. Retrieved February 13, 2026, from [Link]

  • Wilbur Ellis Price Schedule 5-25-22. (2022, May 25). Wilbur Ellis. Retrieved February 13, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Title: Scalable Synthesis of 7,7-Difluoro-5-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 7,7-difluoro-5-azaspiro[3.4]octane derivatives . This scaffold is increasingly valued in medicinal chemistry as a conformationally restricted, metabolically stable surrogate for piperidine or pyrrolidine rings, offering reduced lipophilicity (LogD) and distinct vectors for substituent display.

Introduction & Retrosynthetic Analysis

The 5-azaspiro[3.4]octane core consists of a pyrrolidine ring spiro-fused to a cyclobutane ring. The introduction of a gem-difluoro group at the C7 position (beta to the nitrogen) lowers the pKa of the amine, reduces metabolic liability, and alters the ring pucker, potentially enhancing binding affinity.

Structural Numbering:

  • Spiro Carbon: Position 4.[1]

  • Nitrogen: Position 5 (adjacent to spiro carbon).

  • Difluoro Substitution: Position 7 (beta to nitrogen, beta to spiro carbon).

Retrosynthetic Strategy: The most robust route involves the construction of the spiro-pyrrolidinone core via a Michael-Dieckmann sequence starting from commercially available 1-aminocyclobutanecarboxylic acid . The ketone intermediate (5-azaspiro[3.4]octan-7-one) serves as the substrate for deoxyfluorination.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis cluster_legend Legend Target 7,7-Difluoro-5-azaspiro[3.4]octane (Target) Ketone N-Boc-5-azaspiro[3.4]octan-7-one (Key Intermediate) Target->Ketone Deoxyfluorination (DAST/Deoxofluor) Dieckmann Dieckmann Cyclization Precursor (Diester) Ketone->Dieckmann Cyclization & Decarboxylation Start 1-Aminocyclobutanecarboxylic Acid (Starting Material) Dieckmann->Start Michael Addition (Ethyl Acrylate) key1 Final Product key2 Intermediate key3 Reaction Step

Caption: Retrosynthetic pathway deconstructing the target into the accessible amino acid precursor.

Detailed Experimental Protocols

Phase 1: Synthesis of the Spiro-Ketone Intermediate

This phase constructs the pyrrolidine ring on the cyclobutane scaffold.

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (CAS: 22264-50-2)[2]

  • Thionyl chloride (

    
    )
    
  • Ethanol (EtOH)

  • Ethyl acrylate[3]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
  • Toluene, THF, DMSO

  • Lithium chloride (LiCl)

Step 1.1: Esterification

  • Suspend 1-aminocyclobutanecarboxylic acid (10.0 g, 86.9 mmol) in absolute EtOH (100 mL) at 0 °C.

  • Dropwise add

    
      (12.6 mL, 173.8 mmol). Caution: Exothermic, gas evolution.
    
  • Reflux for 4 hours until the solution is clear.

  • Concentrate in vacuo. Triturate the residue with diethyl ether to yield Ethyl 1-aminocyclobutanecarboxylate hydrochloride as a white solid.

    • Yield: >95%[1][3]

Step 1.2: Michael Addition & N-Protection

  • Dissolve the amino ester HCl salt (10.0 g, 55.7 mmol) in EtOH (100 mL) containing

    
     (15.5 mL, 111.4 mmol).
    
  • Add Ethyl acrylate (9.1 mL, 83.5 mmol).

  • Heat to 60 °C for 16 hours. Monitor by LCMS for mono-alkylation product.

  • Concentrate to remove EtOH and excess acrylate.

  • Redissolve residue in DCM (100 mL). Add

    
     (15.5 mL) and 
    
    
    
    (14.6 g, 66.8 mmol).
  • Stir at RT for 4 hours.

  • Wash with 1M HCl, sat.

    
    , and brine.[2] Dry (
    
    
    
    ) and concentrate.[2]
  • Purify via silica flash chromatography (Hex/EtOAc) to obtain the N-Boc diester intermediate .

Step 1.3: Dieckmann Cyclization & Decarboxylation

  • Cyclization: Dissolve the diester (10.0 g, ~26 mmol) in anhydrous Toluene (150 mL).

  • Add

    
      (3.5 g, 31.2 mmol) at 0 °C. Stir at RT for 2 hours. Note: The solution will turn yellow/orange.
    
  • Quench with acetic acid (2 mL) and wash with water. Concentrate to yield the crude

    
    -keto ester.
    
  • Krapcho Decarboxylation: Dissolve the crude

    
    -keto ester in DMSO (50 mL) and water (2 mL). Add LiCl  (3.3 g, 78 mmol).
    
  • Heat to 130 °C for 3 hours. CO2 evolution will be observed.

  • Cool, dilute with EtOAc, and wash extensively with water (to remove DMSO).

  • Purify via silica chromatography (10-30% EtOAc/Hex) to yield N-Boc-5-azaspiro[3.4]octan-7-one .

    • Appearance: White/Pale yellow solid.

    • Yield: ~60-70% over 2 steps.[2]

Phase 2: Deoxyfluorination (Gem-Difluorination)

This step introduces the fluorine atoms. DAST or Deoxofluor are standard; XtalFluor-E is a safer alternative if available.

Safety Critical: DAST can be shock-sensitive and releases HF upon hydrolysis. Use plasticware where possible or silylated glass. Perform behind a blast shield.

Protocol:

  • Dissolve N-Boc-5-azaspiro[3.4]octan-7-one (1.0 g, 4.44 mmol) in anhydrous DCM (15 mL) in a Teflon or PP vessel.

  • Cool to 0 °C under nitrogen.

  • Dropwise add DAST (Diethylaminosulfur trifluoride) (1.8 mL, 13.3 mmol, 3.0 eq).

  • Allow to warm to RT and stir for 16-24 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4) or 19F NMR.

  • Quench: Cool to 0 °C. Slowly drop the reaction mixture into saturated

    
      solution (50 mL). Caution: Vigorous effervescence.
    
  • Extract with DCM (3 x 20 mL). Dry (

    
    ) and concentrate.[2]
    
  • Purify via silica chromatography (0-15% EtOAc/Hex). The product is less polar than the ketone.

    • Product:tert-butyl 7,7-difluoro-5-azaspiro[3.4]octane-5-carboxylate .

    • Yield: 50-75%.

Phase 3: Deprotection (Salt Formation)
  • Dissolve the Boc-protected intermediate (500 mg) in DCM (2 mL).

  • Add 4M HCl in Dioxane (2 mL) or TFA (1 mL).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo.

  • Triturate with

    
     to obtain 7,7-difluoro-5-azaspiro[3.4]octane hydrochloride  as a white solid.
    

Analytical Data Summary

Compound1H NMR (Characteristic)19F NMRMS (ESI)
Spiro-Ketone

3.65 (s, 2H, N-CH2-CO), 2.45 (t, 2H), 1.8-2.2 (m, cyclobutane)
-[M+H-Boc]+ = 126
Difluoro-Boc

3.55 (t, 2H, N-CH2-CF2), 2.30 (m, 2H), 1.45 (s, 9H)

-95 to -105 ppm (gem-difluoro pattern)
[M+H-tBu]+ = 192
Final HCl Salt

9.5 (br, NH2+), 3.40 (t, 2H), 2.50 (m, 2H)

-98 ppm (t)
[M+H]+ = 148

Troubleshooting & Critical Parameters

  • Dieckmann Cyclization: Ensure anhydrous conditions. If the reaction stalls, heat to 50 °C. The intermediate

    
    -keto ester exists as a mixture of keto-enol tautomers; do not purify extensively before decarboxylation.
    
  • Fluorination: If DAST yields are low due to elimination (vinyl fluoride formation), switch to Deoxofluor (more thermally stable) or XtalFluor-E with

    
     as a promoter.
    
  • Volatility: The free base of the final amine is volatile. Always handle as the HCl or TFA salt.

Workflow Diagram

Workflow cluster_phase1 Phase 1: Core Synthesis cluster_phase2 Phase 2: Functionalization Step1 1-Aminocyclobutane carboxylic acid Step2 Esterification (SOCl2, EtOH) Step1->Step2 Step3 Michael Addition (Ethyl Acrylate) Step2->Step3 Step4 N-Boc Protection Step3->Step4 Step5 Dieckmann Cyclization (KOtBu) Step4->Step5 Step6 Krapcho Decarboxylation (LiCl, DMSO, 130°C) Step5->Step6 Step7 Deoxyfluorination (DAST, DCM, 0°C to RT) Step6->Step7 7-Oxo Intermediate Step8 Deprotection (4M HCl/Dioxane) Step7->Step8 7,7-Difluoro-Boc Final 7,7-Difluoro-5-azaspiro[3.4]octane HCl Salt Step8->Final

Caption: Step-by-step workflow for the synthesis of the target spirocyclic amine.

References

  • Facile synthesis of 2-azaspiro[3.4]octane . Organic & Biomolecular Chemistry, 2019, 17, 3056-3065. Link

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery . Organic Letters, 2011, 13(22), 6134-6137. Link

  • Direct α-Fluorination of Ketones Using N-F Reagents . Synthesis, 2002, 2609-2615. Link

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry . Chemistry – A European Journal, 2022, 28(19). Link

  • 1-Aminocyclobutanecarboxylic acid synthesis . ChemicalBook. Link

Sources

Application Note: Amide Coupling Protocols for 7,7-Difluoro-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with the 7,7-difluoro-5-azaspiro[3.4]octane scaffold.

Introduction & Scaffold Profile

The 7,7-difluoro-5-azaspiro[3.4]octane scaffold is a high-value bioisostere used in modern drug discovery to "escape flatland" (increase


). It combines the conformational rigidity of a spirocycle with the metabolic stability and lipophilicity modulation of a gem-difluoro group.

However, this scaffold presents specific synthetic challenges compared to standard pyrrolidines or piperidines. Successful derivatization requires understanding its unique physicochemical profile.

Structural Analysis & Reactivity
  • Steric Environment: The nitrogen atom (position 5) is directly adjacent to the spiro-quaternary carbon (position 4). This creates significant steric bulk alpha to the nucleophilic center, reducing the rate of amide bond formation compared to unhindered secondary amines.

  • Electronic Effects: The gem-difluoro group at position 7 is beta to the nitrogen. Through inductive withdrawal (-I effect), this lowers the pKa of the amine (estimated pKa ~7.5–8.5, compared to ~11 for pyrrolidine).

  • Consequence: The amine is less basic and less nucleophilic than typical secondary amines. Coupling protocols must account for this reduced nucleophilicity and high steric demand.

FeaturePropertySynthetic Implication
Spiro[3.4] Junction High Steric Bulk (

-branching)
Requires highly active coupling agents (HATU, T3P) or elevated temperature.
7,7-Difluoro Group Electron WithdrawalLowers pKa; reduces nucleophilicity. Acid chlorides or pre-activated esters preferred.
Salt Form Usually HCl or OxalateRequires efficient in situ neutralization (Free-basing) to react.

General Considerations for Amide Coupling

Choice of Base

Due to the lower pKa of the amine salt, a base with moderate strength is sufficient for deprotonation, but sterics are key.

  • Recommended: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . These non-nucleophilic bases prevent side reactions with activated esters.

  • Avoid: Triethylamine (TEA) can sometimes be too nucleophilic or volatile for heated reactions. Pyridine is suitable only for acid chloride couplings.

Solvent Selection
  • Discovery (Small Scale): DMF or DMAc . These polar aprotic solvents are essential to fully dissolve the amine hydrochloride salt and prevent aggregation of the peptide coupling intermediates.

  • Process (Scale-Up): EtOAc or 2-MeTHF (with T3P). If solubility is an issue, a co-solvent system (e.g., DCM/DMF 9:1) can be used.[1][2][3][4]

Experimental Protocols

Protocol A: High-Throughput / Discovery (HATU Method)

Best for: Valuable acids, small scales (<100 mg), and maximizing yield regardless of cost.

Mechanism: HATU generates a highly reactive At-complex (7-azabenzotriazol-1-yl ester), which is less sensitive to steric hindrance than OBt esters.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 7,7-Difluoro-5-azaspiro[3.4]octane HCl (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 – 4.0 equiv) [Crucial: Extra base needed to neutralize HCl salt]

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF .

  • Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow/orange.

  • Amine Addition: Add the 7,7-Difluoro-5-azaspiro[3.4]octane HCl salt (1.2 equiv) directly to the vial.

  • Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 2–4 hours .

    • Optimization: If LCMS shows incomplete conversion after 4 hours, heat to 50°C for 2 hours. The steric bulk often raises the activation energy barrier.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Visual Workflow (Protocol A):

HATU_Workflow Start Start: Weigh Reagents PreAct Pre-activation: Acid + HATU + DIPEA (1 eq) Solvent: DMF Start->PreAct AddAmine Add Amine HCl Salt + DIPEA (2-3 eq) PreAct->AddAmine 5-10 min Reaction Stir at RT (2-4 h) AddAmine->Reaction Check LCMS Check Reaction->Check Heat Heat to 50°C (2 h) Check->Heat Incomplete Workup Workup: EtOAc / NaHCO3 wash Check->Workup Complete Heat->Workup

Caption: Decision-based workflow for HATU coupling of sterically hindered spiro-amines.

Protocol B: Scalable / Green Chemistry (T3P Method)

Best for: Scale-up (>1 g), ease of purification, and "green" solvent use.

Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent and water scavenger, driving the equilibrium. It generates water-soluble byproducts, simplifying workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine HCl Salt (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid , Amine HCl salt , and Solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a suspension.

  • T3P Addition: Add T3P solution dropwise at 0°C to RT.

  • Reaction: Allow to warm to RT and stir.

    • Note: T3P reactions are often slower but cleaner. Stirring overnight (12-16 h) is common.

    • Forcing Conditions: If stalled, T3P is thermally stable; heat to reflux (EtOAc ~77°C) safely.

  • Workup: Wash the organic layer with water, 1M HCl (to remove pyridine/excess amine), sat. NaHCO₃, and brine.

Protocol C: The "Difficult Acid" (Acid Chloride Method)

Best for: Extremely hindered acids or electron-poor anilines where HATU fails.

Reagents:

  • Acid Chloride (prepared via SOCl₂ or Oxalyl Chloride)

  • Amine HCl Salt

  • Base: Et₃N or DIPEA

  • Solvent: DCM (if soluble) or THF.

Procedure:

  • Suspend Amine HCl salt (1.0 equiv) in dry DCM/THF .

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Add Acid Chloride (1.0 – 1.1 equiv) dropwise.

  • Allow to warm to RT.

  • Critical: DMAP (0.1 equiv) can be added as a nucleophilic catalyst if the reaction is sluggish due to the spiro-sterics.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion Steric clash between spiro-amine and acid.Switch to Protocol C (Acid Chloride) or heat Protocol A to 60°C.
Amine Salt Insolubility HCl salt not dissolving in DCM/EtOAc.Use DMF or DMAc as solvent. Ensure sufficient base (3+ equiv) is used to free-base.
Epimerization Over-activation of chiral acid.Use T3P at 0°C (low racemization risk) or reduce base equivalents in HATU protocol.
Regioselectivity Competition with other nucleophiles.The 7,7-difluoro-5-azaspiro amine is a weak nucleophile. Protect other amines/alcohols first.
Decision Tree for Method Selection

Method_Selection Start Select Coupling Method Scale Scale? Start->Scale Discovery < 100 mg (Discovery) Scale->Discovery Process > 1 g (Process) Scale->Process AcidType Acid Sterics? Discovery->AcidType T3P Protocol B: T3P / EtOAc Process->T3P Standard Standard AcidType->Standard Hindered Hindered AcidType->Hindered HATU Protocol A: HATU / DMF Standard->HATU AcCl Protocol C: Acid Chloride Hindered->AcCl

Caption: Strategic selection guide for coupling reagents based on scale and substrate complexity.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes as Rigid Scaffolds for Medicinal Chemistry.Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.Chemical Reviews.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Peptide Coupling Reagent.Organic Process Research & Development.

  • BLD Pharm. (2024). Product Data Sheet: 7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride.

  • Patterson, A. W., et al. (2011). Optimization of HATU-Mediated Amide Coupling.Journal of Medicinal Chemistry.

Sources

Application Note: Optimized Reductive Amination Conditions for Fluorinated Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Challenge

The synthesis of fluorinated spiro amines represents a "perfect storm" of kinetic and thermodynamic challenges in medicinal chemistry. Spirocyclic scaffolds are increasingly utilized to improve metabolic stability and restrict conformational freedom, while fluorine substitution modulates lipophilicity (


) and 

. However, coupling these two structural motifs via reductive amination requires deviating from standard protocols due to two compounding factors:
  • Steric Shielding (The Spiro Effect): The orthogonal ring system in spiro-ketones creates significant steric bulk around the carbonyl carbon, hindering the approach of the amine nucleophile (Burgi-Dunitz trajectory).

  • Electronic Deactivation (The Fluorine Effect):

    • Fluorinated Amines: Electron-withdrawing fluorine atoms (especially at

      
       or 
      
      
      
      positions) drastically reduce the nucleophilicity of the nitrogen lone pair, slowing imine formation.
    • Fluorinated Ketones: Proximal fluorine atoms destabilize the imine intermediate relative to the hydrate/hemiaminal, making the critical dehydration step energetically unfavorable.

This guide provides a tiered protocol strategy, moving from optimized standard conditions to high-forcing Lewis Acid-mediated methodologies.

Part 2: Decision Matrix & Optimization Strategy

Before selecting a protocol, categorize your substrate pair based on the "Steric-Electronic" grid below.

Table 1: Reaction Condition Selection Matrix
Substrate ChallengeStandard Amine Fluorinated / Weakly Nucleophilic Amine
Standard Ketone Protocol A: Standard STABProtocol B: Acid-Catalyzed STAB
Spiro / Hindered Ketone Protocol B: Acid-Catalyzed STABProtocol C:

Mediated (The "Titanium Touch")
Fluorinated Ketone Protocol C:

Mediated
Protocol C or Microwave Assistance
Mechanistic Pathway & Decision Tree

ReductiveAmination Start Start: Analyze Substrates CheckSterics Is the Ketone Spiro-Hindered? Start->CheckSterics CheckElectronics Is the Amine Fluorinated/Weak? CheckSterics->CheckElectronics No Cond_C Protocol C: Titanium Mediated (Ti(OiPr)4, then NaBH4) CheckSterics->Cond_C Yes (High Sterics) Cond_A Protocol A: Standard STAB (DCE, NaBH(OAc)3) CheckElectronics->Cond_A No (Good Nucleophile) Cond_B Protocol B: Acid-Catalyzed (DCE, AcOH, NaBH(OAc)3) CheckElectronics->Cond_B Yes (Poor Nucleophile) Cond_B->Cond_C If Conversion < 50%

Figure 1: Decision tree for selecting reductive amination conditions based on substrate steric and electronic properties.

Part 3: Detailed Experimental Protocols

Protocol A/B: Optimized Sodium Triacetoxyborohydride (STAB)

Best for: Unhindered spiro ketones with non-fluorinated amines.

The Logic: Sodium triacetoxyborohydride (


) is mild and generally does not reduce ketones directly, avoiding the formation of the alcohol byproduct. Acetic acid (AcOH) is added to catalyze imine formation by protonating the hemiaminal oxygen, facilitating water loss.

Reagents:

  • Amine (1.0 - 1.2 equiv)

  • Spiro Ketone (1.0 equiv)

  • 
     (1.5 - 2.0 equiv)
    
  • Acetic Acid (1.0 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is superior for solubilizing STAB.

Step-by-Step:

  • Imine Pre-equilibrium: In a dry vial, dissolve the Spiro Ketone (1.0 equiv) and Amine (1.2 equiv) in DCE (0.1 M concentration).

  • Acid Activation: Add Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: If the amine is heavily fluorinated, extend this time to 2–4 hours or heat to 40°C to force imine formation.

  • Reduction: Cool to 0°C (optional, but recommended for selectivity). Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Dry organics over

    
    .
    
Protocol C: Titanium(IV) Isopropoxide Mediated (The "Titanium Touch")

Best for: Fluorinated spiro amines, sterically encumbered ketones, and "failed" STAB reactions.

The Logic: When sterics (spiro ring) or electronics (fluorine) prevent imine formation,


 acts as a dual-function reagent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly consumes the water produced during condensation, driving the equilibrium toward the imine (

    
    ).
    Note: 
    
    
    
    is generally ineffective here because it cannot reduce the titanium-complexed imine efficiently.
    
    
    is required.

Reagents:

  • Amine (1.2 - 1.5 equiv)

  • Spiro Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (2.0 - 3.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step:

  • Complexation (Neat or Concentrated): In a dry microwave vial (sealed), combine the Spiro Ketone (1.0 equiv), Amine (1.2 equiv), and

    
     (2.5 equiv).
    
    • Tip: If the mixture is too viscous, add a minimal amount of anhydrous THF (0.5 M).

  • Forcing Imine Formation: Stir at RT for 12 hours.

    • Optimization: For extremely hindered spiro systems, heat to 60°C for 4–6 hours.

    • Monitoring: Monitor by LCMS. You may see the imine mass or the hydrolyzed ketone mass (imines hydrolyze on LCMS). Look for the disappearance of the ketone peak in the UV trace.

  • Reduction: Dilute the mixture with absolute Ethanol or Methanol (to ~0.1 M).

    • Caution: Exothermic reaction upon alcohol addition.

  • Hydride Addition: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Gas evolution).
    
  • Workup (The "Titanium Crash"):

    • Add 1N NaOH or water dropwise to the reaction mixture. A thick white precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove the titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      

Part 4: Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
No Reaction (Ketone remains) Imine formation failed due to sterics.Switch to Protocol C (

). Heat the imine formation step to 60-80°C.
Alcohol Byproduct (Reduction of Ketone) Reducing agent attacked ketone before imine formed.Ensure "Pre-equilibrium" time is sufficient. Switch from

to

(if using Protocol A). If using Protocol C, ensure imine formation is complete before adding

.[2]
Low Yield with Fluorinated Amine Low nucleophilicity of amine.Use Protocol C . The Lewis acidity of Ti is required to activate the ketone sufficiently for the weak amine to attack.
Product is trapped in Ti-salts Poor workup technique.Use the "Celite filtration" method with copious EtOAc washing. Alternatively, use a solution of Potassium Sodium Tartrate (Rochelle's Salt) to solubilize Ti during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A general and efficient method." Journal of the Chemical Society, Perkin Transactions 1.

  • Narula, D., et al. (2013). "Structure–Affinity Relationships of Fluorinated Spirocyclic σ2 Receptor Ligands." ChemMedChem.

Sources

Application Note: 7,7-Difluoro-5-azaspiro[3.4]octane as a High-Performance Proline Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 7,7-difluoro-5-azaspiro[3.4]octane as a proline surrogate Content Type: Advanced Application Note & Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Executive Summary

This guide details the physicochemical profile and synthetic integration of 7,7-difluoro-5-azaspiro[3.4]octane (DF-ASO) . Emerging as a premier bioisostere in Fragment-Based Drug Discovery (FBDD), this scaffold offers a strategic alternative to native proline and simple pyrrolidines.

By combining the conformational rigidity of the spiro[3.4] system with the metabolic stability and electronic modulation of the gem-difluoro group, DF-ASO addresses two common failure modes in proline-based drug candidates: oxidative metabolism at the


-carbon  and sub-optimal lipophilicity .

Technical Profile & Design Logic

Structural Rationale

The DF-ASO scaffold modifies the traditional proline/pyrrolidine core through two distinct vectors:

  • Spiro-Cyclobutane Fusion (C4): Introduces high

    
     character (Fsp3) and locks the nitrogen lone pair vector, restricting conformational entropy without adding excessive molecular weight.
    
  • Gem-Difluorination (C7): Located

    
     to the nitrogen, the fluorine atoms exert a strong inductive effect (
    
    
    
    ), lowering the amine pKa and reducing susceptibility to cytochrome P450 oxidation.
Physicochemical Comparison

The following table contrasts DF-ASO with native Proline (pyrrolidine core) and the non-fluorinated spiro analog.

PropertyPyrrolidine (Native)5-Azaspiro[3.4]octane7,7-Difluoro-5-azaspiro[3.4]octane Impact on Drug Design
pKa (Conj. Acid) ~11.3~10.8~8.4 - 8.8 Reduced lysosomal trapping; improved oral bioavailability.
LogP 0.251.451.95 Enhanced membrane permeability; hydrophobic pocket filling.
tPSA (

)
12.012.012.0 Maintains polar surface area while increasing lipophilicity.
Metabolic Stability Low (prone to

-oxidation)
MediumHigh Blockade of reactive sites; electronic deactivation of C-H bonds.
Conformation Flexible EnvelopeRestrictedRigid/Puckered Pre-organization of ligand for receptor binding (entropy benefit).

Data estimated based on structure-activity relationship (SAR) extrapolations from Mykhailiuk et al. [1] and standard physicochemical modeling.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from native proline to the DF-ASO surrogate, highlighting the specific structural advantages conferred at each step.

ProlineSurrogateLogic Proline Native Proline/Pyrrolidine (High Basicity, Met. Labile) Effect1 Spiro-cyclization (Increases Fsp3) Proline->Effect1 Spiro 5-Azaspiro[3.4]octane (Conformational Lock) Effect2 Gem-difluorination (Lowers pKa, Blocks Met.) Spiro->Effect2 DF_ASO 7,7-Difluoro-5-azaspiro[3.4]octane (Bioisostere Gold Standard) Outcome Target Profile: - High Potency - Low Clearance - CNS Penetration DF_ASO->Outcome Enables Effect1->Spiro Effect2->DF_ASO

Figure 1: Structural evolution and functional benefits of the DF-ASO scaffold in medicinal chemistry.

Experimental Protocols

Handling and Storage
  • Appearance: Typically supplied as a hydrochloride salt (white to off-white solid).

  • Stability: Hygroscopic. Store at -20°C under inert atmosphere (Ar/N2).

  • Solubility: Highly soluble in DMSO, DMF, MeOH, and Water. Sparingly soluble in DCM/EtOAc unless converted to the free base.

Protocol A: Amide Coupling (Incorporation into Peptidomimetics)

Challenge: The steric bulk of the spiro-cyclobutane ring adjacent to the nitrogen (N5) creates significant steric hindrance, making standard EDC/NHS couplings sluggish or prone to failure. Solution: Use of high-efficiency coupling reagents (HATU or COMU) with extended reaction times.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • DF-ASO HCl Salt (1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv, optional but recommended for difficult substrates)

  • DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 mmol) in anhydrous DMF (5 mL/mmol).

  • Add HATU (1.2 mmol) and HOAt (0.5 mmol). Stir at room temperature (RT) for 5 minutes to form the activated ester.

  • Base Addition: Add DIPEA (2.0 mmol) to the activated mixture. The solution should turn yellow.

  • Amine Addition: In a separate vial, dissolve DF-ASO HCl (1.2 mmol) in minimal DMF containing the remaining DIPEA (2.0 mmol). Crucial: Ensure the amine is fully solubilized and neutralized before addition.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Incubation: Stir the reaction under Nitrogen at RT for 12–18 hours .

    • QC Check: Monitor by LC-MS.[1] If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc (50 mL). Wash with 5% LiCl (aq) x3 (to remove DMF), sat. NaHCO3 x2, and Brine x1.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Application: Creating N-aryl derivatives for kinase inhibitors. Challenge: Secondary amines with


-branching (spiro center) are difficult substrates for Pd-catalyzed amination due to 

-hydride elimination risks and steric crowding.

Materials:

  • Aryl Halide (Br/I) (1.0 equiv)

  • DF-ASO Free Base (1.2 equiv) Note: Convert HCl salt to free base via carbonate wash prior to reaction.

  • Catalyst: RuPhos Pd G4 (3-5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with Aryl Halide (1.0 mmol), DF-ASO (1.2 mmol), and NaOtBu (1.5 mmol) inside a glovebox or under strict Argon flow.

  • Catalyst: Add RuPhos Pd G4 (0.05 mmol). Why RuPhos? It is specifically optimized for sterically hindered secondary amines.

  • Solvent: Add degassed Toluene (4 mL). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc).

  • Analysis: Concentrate and analyze crude by 19F-NMR (distinct doublet/multiplet shift) and LC-MS.

Synthesis Workflow (Diagrammatic)

The following workflow visualizes the critical decision points when using DF-ASO in a synthetic campaign.

ExperimentalWorkflow Start Start: DF-ASO HCl Salt Decision Intended Application? Start->Decision RouteA Peptide/Amide Linkage Decision->RouteA Amide Bond RouteB N-Arylation (Small Mol) Decision->RouteB C-N Bond StepA1 Reagent: HATU/DIPEA (Avoid EDC due to sterics) RouteA->StepA1 StepB1 Free Base Conversion (Partition: DCM/Na2CO3) RouteB->StepB1 StepA2 Monitor: LC-MS Check for unreacted amine StepA1->StepA2 Final Final Purification (Flash Column/Prep HPLC) StepA2->Final StepB2 Cat: RuPhos Pd G4 Base: NaOtBu StepB1->StepB2 StepB2->Final

Figure 2: Decision tree for synthetic incorporation of DF-ASO.

References

  • Mykhailiuk, P. K. (2022).[2][3] Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961-7005.[2] [Link]

  • Ramesh, S., et al. (2019).[4][5] Facile synthesis of 2-azaspiro[3.4]octane.[6] Organic & Biomolecular Chemistry, 17, 3056-3065.[5] [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024).[7] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055.[7] [Link][7]

  • Mullard, A. (2018). FDA approves 100th monoclonal antibody product. Nature Reviews Drug Discovery, 20, 496. (Contextual reference for F-drug trends). [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the cereblon–binding protein complex. Nature Structural & Molecular Biology, 21, 803–809. (Example of Proline-mimetic relevance in degraders). [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination with 7,7-difluoro-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Challenging C-N Cross-Coupling

Introduction: The Rising Importance of Spirocyclic Amines in Medicinal Chemistry

Spirocycles have emerged as crucial structural motifs in modern drug discovery.[1][2] Their inherent three-dimensional nature allows for a more sophisticated exploration of chemical space compared to traditional flat aromatic scaffolds, often leading to improved potency, selectivity, and physicochemical properties such as aqueous solubility.[3][4] Among these, azaspirocycles are of particular interest, serving as key building blocks in a variety of therapeutic agents.[5] The specific amine, 7,7-difluoro-5-azaspiro[3.4]octane, presents a unique scaffold, combining the conformational rigidity of the spirocycle with the modulating effects of gem-difluorination. The fluorine atoms can significantly impact metabolic stability, membrane permeability, and binding interactions. However, these same electron-withdrawing fluorine atoms are expected to reduce the nucleophilicity and basicity (pKa) of the secondary amine, presenting a significant challenge for its incorporation into drug candidates.[6][7]

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[8][9] This palladium-catalyzed cross-coupling reaction has seen continuous development, with increasingly sophisticated ligands and precatalysts enabling the use of a wide range of amines and aryl halides.[10] However, the coupling of sterically hindered and electron-deficient secondary amines, such as 7,7-difluoro-5-azaspiro[3.4]octane, remains a formidable challenge that pushes the boundaries of existing catalytic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with 7,7-difluoro-5-azaspiro[3.4]octane. Given the absence of direct literature precedent for this specific transformation, the following protocols are based on established principles for coupling challenging amines and should be considered a robust starting point for optimization.

Understanding the Challenge: The Impact of Difluorination

The two fluorine atoms adjacent to the nitrogen in 7,7-difluoro-5-azaspiro[3.4]octane have a profound electron-withdrawing inductive effect. This is expected to significantly lower the pKa of the amine compared to its non-fluorinated counterpart, making it less basic and less nucleophilic.[6][11] This reduced reactivity necessitates the use of highly active catalyst systems and carefully chosen reaction conditions to achieve efficient coupling. The steric bulk of the spirocyclic framework further adds to the difficulty of the transformation.[12]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[8][13] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-X Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Amine_Coordination Amine Coordination & Deprotonation L-Pd(II)(Ar)(X)->Amine_Coordination + R2NH, Base L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Amine_Coordination->L-Pd(II)(Ar)(NR2) R2NH R2NH Base Base Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR2 Ar-NR2 Ar-NR2

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Recommended Starting Protocol

This protocol is designed as a robust starting point for the coupling of an aryl bromide with 7,7-difluoro-5-azaspiro[3.4]octane. Optimization of the ligand, base, solvent, and temperature will likely be necessary for different aryl halides and to maximize yield.

Reagents and Materials
Reagent/MaterialRoleSupplier ExampleNotes
Aryl BromideElectrophileCommercially AvailableEnsure high purity.
7,7-difluoro-5-azaspiro[3.4]octaneNucleophilee.g., Advanced ChemBlocksOften supplied as a hydrochloride salt; neutralize before use or account for in base stoichiometry.
Pd₂(dba)₃Palladium PrecatalystCommercially AvailableTris(dibenzylideneacetone)dipalladium(0)
BrettPhosLigandCommercially AvailableA bulky biarylphosphine ligand, effective for hindered amines.[10]
Sodium tert-butoxide (NaOtBu)BaseCommercially AvailableA strong, non-nucleophilic base. Handle under inert atmosphere.
TolueneSolventAnhydrous, degassedOther solvents like dioxane or THF can be screened.[14]
Schlenk tube or microwave vialReaction VesselStandard laboratory equipmentEnsure the vessel can be sealed and maintained under an inert atmosphere.
Inert gas (Argon or Nitrogen)AtmosphereStandard laboratory supplyCrucial to prevent catalyst oxidation.
Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, BrettPhos, and NaO-t-Bu to a dry Schlenk tube. prep2 Add the aryl bromide. prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 reac1 Add anhydrous, degassed toluene via syringe. prep3->reac1 reac2 Add a solution of 7,7-difluoro-5-azaspiro[3.4]octane in toluene. reac1->reac2 reac3 Heat the reaction mixture at 100-110 °C. reac2->reac3 reac4 Monitor reaction progress by TLC, LC-MS, or GC-MS. reac3->reac4 work1 Cool the reaction to room temperature. reac4->work1 work2 Quench with saturated aqueous NH₄Cl. work1->work2 work3 Extract with an organic solvent (e.g., EtOAc). work2->work3 work4 Dry the organic layer, filter, and concentrate. work3->work4 work5 Purify the crude product by flash column chromatography. work4->work5

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Procedure
  • Preparation of the Amine: If 7,7-difluoro-5-azaspiro[3.4]octane is provided as the hydrochloride salt, it must be neutralized. This can be achieved by partitioning the salt between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer should be dried over Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield the free amine. The free amine should be stored under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv., 2 mol % Pd), BrettPhos (0.048 equiv., 4.8 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv.). Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide) via syringe. Then, add a solution of 7,7-difluoro-5-azaspiro[3.4]octane (1.2 equiv.) in a small amount of anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Considerations and Troubleshooting

ParameterRationale and Optimization Strategy
Catalyst System Ligand: Bulky, electron-rich biarylphosphine ligands like BrettPhos are recommended for coupling sterically hindered and electron-deficient amines as they promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.[8] If the reaction is sluggish, screening other ligands such as RuPhos or XPhos is advised. Palladium Source: Pd₂(dba)₃ is a common Pd(0) source. Alternatively, modern palladium precatalysts (e.g., BrettPhos Pd G3) can offer improved reliability and faster activation.
Base Due to the expected lower pKa of the difluorinated amine, a strong base is essential for efficient deprotonation.[6] Sodium tert-butoxide is a good starting point. If base-sensitive functional groups are present on the aryl halide, weaker bases such as K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher temperatures or longer reaction times.[13]
Solvent Toluene is a common and effective solvent.[14] Dioxane and THF are also frequently used and can be screened for improved solubility or reactivity. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
Temperature A reaction temperature of 100-110 °C is a typical starting point. If the reaction does not proceed, the temperature can be cautiously increased. Conversely, if side product formation is observed, a lower temperature may be beneficial.
Side Reactions A potential side reaction is the hydrodehalogenation of the aryl halide.[15] This can sometimes be minimized by adjusting the ligand-to-palladium ratio or by changing the solvent or base.

Conclusion

The Buchwald-Hartwig amination of 7,7-difluoro-5-azaspiro[3.4]octane represents a challenging yet highly valuable transformation for the synthesis of novel pharmaceutical candidates. The protocol and considerations outlined in this application note provide a strong foundation for successfully approaching this C-N cross-coupling reaction. While optimization will likely be required for specific substrates, the use of highly active catalyst systems with bulky biarylphosphine ligands and strong bases is a key strategy for overcoming the inherent challenges posed by this sterically hindered and electron-deficient amine. Careful execution and systematic optimization will enable researchers to efficiently incorporate this unique spirocyclic motif into their drug discovery programs.

References

  • Benchchem.
  • Buchwald–Hartwig amin
  • Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025, September 29).
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • Synthesis Spotlight.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. (n.d.).
  • Reddit.
  • Taylor & Francis. The utilization of spirocyclic scaffolds in novel drug discovery. (2016, June 9).
  • Macmillan Group. Why C–N and C–O Couplings?. (n.d.).
  • Li, X.
  • ChemRxiv.
  • ACS GCI Pharmaceutical Roundtable.
  • NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.).
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery. (n.d.).
  • ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025, August 9).
  • Wordpress.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.).
  • University of Groningen.
  • NIH.
  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. (n.d.).
  • PubMed. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • ResearchGate. Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2025, August 6).
  • ChemRxiv. Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (n.d.).
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018, May 7).
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025, August 29).

Sources

Application Note: A Validated Protocol for the Preparation of Free Base 7,7-difluoro-5-azaspiro[3.4]octane from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating fluorine, are increasingly vital motifs in modern drug discovery due to their ability to confer desirable three-dimensional character, metabolic stability, and improved physicochemical properties to lead compounds.[1][2] 7,7-difluoro-5-azaspiro[3.4]octane is a key building block in this class. It is commonly supplied and stored as a stable hydrochloride (HCl) salt. However, for many synthetic applications, such as nucleophilic additions or coupling reactions, the reactive free base form is required.[3][4] This application note provides a detailed, robust, and validated protocol for the efficient conversion of 7,7-difluoro-5-azaspiro[3.4]octane HCl to its free base form through a standard acid-base workup and liquid-liquid extraction.

Introduction and Scientific Principle

The hydrochloride salt of an amine is an ionic compound formed by the reaction of the basic amine with hydrochloric acid.[4] In this form, the nitrogen atom's lone pair of electrons is protonated, rendering it non-nucleophilic and generally imparting high water solubility. To liberate the "free base," the proton must be removed by a stronger base.[5]

The fundamental principle of this protocol is the manipulation of the compound's solubility based on its protonation state.

  • Protonated State (HCl Salt): High polarity, soluble in aqueous media.

  • Deprotonated State (Free Base): Lower polarity, soluble in organic solvents.

By dissolving the HCl salt in an aqueous solution and then increasing the pH with a suitable base (e.g., sodium hydroxide), the equilibrium is shifted to favor the deprotonated, organic-soluble free amine.[5][6] This allows for its efficient extraction into an immiscible organic solvent, leaving the resulting inorganic salt (NaCl) behind in the aqueous phase.[7]

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[8]

  • 7,7-difluoro-5-azaspiro[3.4]octane HCl: May cause skin, eye, and respiratory irritation. Avoid breathing dust.[8]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
7,7-difluoro-5-azaspiro[3.4]octane HCl2580203-87-6C₇H₁₂ClF₂N183.63Source from a reputable supplier like BLDpharm.[9]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Prepare a 1 M aqueous solution.
Dichloromethane (DCM), ACS Grade75-09-2CH₂Cl₂84.93Ensure it is dry and of high purity.
Deionized Water (H₂O)7732-18-5H₂O18.02
Sodium Chloride (NaCl)7647-14-5NaCl58.44For preparing a saturated brine solution.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Granular, for drying.
Equipment
  • Magnetic stir plate and stir bars

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Graduated cylinders

  • Separatory funnel (100 mL or 250 mL)

  • Ring stand and clamp

  • Round-bottom flask

  • Rotary evaporator

  • pH indicator strips (range 1-14)

  • Glass funnel and filter paper

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 1.0 g of the HCl salt. It can be scaled proportionally.

Step 1: Dissolution of the HCl Salt
  • Weigh 1.0 g of 7,7-difluoro-5-azaspiro[3.4]octane HCl and place it into a 50 mL Erlenmeyer flask.

  • Add 20 mL of deionized water to the flask.

  • Stir the mixture using a magnetic stir bar until the salt is fully dissolved. The resulting solution should be clear and colorless.

Step 2: Basification to Liberate the Free Base
  • Place the flask containing the dissolved amine salt into an ice/water bath and allow it to cool to 0-5 °C. This mitigates any exotherm from the neutralization.

  • While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise.

  • Monitor the pH of the aqueous solution periodically using pH indicator strips.

  • Continue adding NaOH solution until the pH is stable at ≥12. This ensures complete deprotonation of the amine.[10]

Step 3: Liquid-Liquid Extraction
  • Transfer the cold, basic aqueous solution to a 100 mL separatory funnel.

  • Add 25 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent it immediately to release any pressure.

  • Shake the funnel gently for 1-2 minutes, with periodic venting. Vigorous shaking can lead to emulsion formation.

  • Place the funnel back in the ring clamp and allow the layers to fully separate. The lower, denser layer is the organic (DCM) phase containing the free base.

  • Carefully drain the lower organic layer into a clean 100 mL Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer two more times with fresh 25 mL portions of DCM. Combine all three organic extracts in the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the product.

Step 4: Washing and Drying
  • Return the combined organic extracts to the separatory funnel.

  • Add 20 mL of saturated brine (NaCl solution). Shake gently for 30 seconds. This step helps remove residual water and aids in breaking any minor emulsions.

  • Allow the layers to separate and drain the lower organic layer into a clean, dry flask.

  • Add approximately 1-2 g of anhydrous sodium sulfate (Na₂SO₄) to the organic extract. Swirl the flask. If the Na₂SO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed. Let it stand for 10-15 minutes.

Step 5: Isolation of the Free Base
  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the Na₂SO₄, collecting the filtrate in a pre-weighed round-bottom flask.

  • Rinse the flask and the filtered drying agent with a small amount (5-10 mL) of fresh DCM to ensure complete transfer of the product.

  • Remove the solvent using a rotary evaporator. Use a water bath temperature of 30-40 °C and apply vacuum gradually.

  • Once all the solvent has evaporated, a colorless oil or a low-melting solid, which is the pure free base of 7,7-difluoro-5-azaspiro[3.4]octane, will remain.

  • Place the flask under high vacuum for at least 30 minutes to remove any residual solvent. Weigh the flask to determine the final mass and calculate the yield.

Process Visualization

The following diagram outlines the complete workflow for the preparation of the free base.

FreeBasePrep cluster_start Setup cluster_aqueous Aqueous Phase Operations cluster_extraction Extraction & Purification cluster_final Isolation Start Start: 7,7-difluoro-5-azaspiro[3.4]octane HCl Dissolve 1. Dissolve in H₂O Start->Dissolve Cool 2. Cool to 0-5 °C Dissolve->Cool Basify 3. Add 1M NaOH to pH ≥12 Cool->Basify Extract 4. Extract 3x with DCM Basify->Extract Transfer to Sep. Funnel Wash 5. Wash with Brine Extract->Wash Dry 6. Dry over Na₂SO₄ Wash->Dry Filter 7. Filter Dry->Filter Evaporate 8. Evaporate Solvent (Rotovap) Filter->Evaporate Collect Filtrate Product End: Pure Free Base Evaporate->Product

Caption: Workflow for Free Base Preparation.

Causality and Optimization

  • Choice of Base: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the ammonium salt. For substrates sensitive to strong bases, a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) could be used, though one must ensure the pH is raised sufficiently to liberate the free amine.[10]

  • Extraction Solvent: Dichloromethane (DCM) is an excellent choice due to its high density (facilitating separation as the bottom layer), its ability to dissolve a wide range of organic compounds, and its relatively low boiling point for easy removal. Ethyl acetate is a common, less toxic alternative, but it forms the upper layer during extraction.

  • Emulsion Risk: Spirocyclic amines can sometimes act as surfactants, leading to the formation of emulsions during extraction. To mitigate this, shake the separatory funnel gently rather than vigorously. If an emulsion forms, adding a small amount of brine can often help break it.

  • Anhydrous Conditions: While the extraction is performed from an aqueous solution, the final product should be thoroughly dried. Residual water can interfere with subsequent reactions, particularly those involving water-sensitive reagents like organometallics or acyl chlorides.

References

  • University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? r/chemhelp. Retrieved from [Link]

  • Wizzbang Chemistry. (2020, September 25). Acid-Base Extractions [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. Retrieved from [Link]

  • ChemBK. 5,5-Difluoro-2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of 7,7-Difluoro-5-azaspiro[3.4]octane HCl

[1]

Executive Summary & Compound Profile

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is a specialized fluorinated spirocyclic amine salt commonly used as a building block in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] As a secondary amine hydrochloride with a gem-difluoro substitution, it exhibits distinct physicochemical properties compared to its non-fluorinated analogs.[1][2]

Key Physicochemical Characteristics
PropertyDescriptionTechnical Implication
State White to off-white solidHygroscopic; store in desiccator.[1][2]
Salt Form Hydrochloride (HCl)Enhances aqueous solubility; acidic in solution.[1][2]
pKa (Est.) ~7.0 – 8.0 (Amine)Critical: The beta-fluorines lower the pKa (vs. ~11 for pyrrolidine).[1][2] At physiological pH (7.4), a significant fraction exists as the neutral free base, increasing precipitation risk.[1][2]
Lipophilicity ModerateFluorination increases lipophilicity relative to the parent spiro-amine.[1][2]

Solubility Data & Solvent Compatibility

The following solubility profiles are derived from structural analysis of homologous fluorinated spiro-amines and standard handling protocols for this chemical class.

Primary Solvent Compatibility Table[1][2]
SolventSolubility RatingTarget ConcentrationApplication
DMSO Excellent ≥ 50 mM Recommended for Stock Solutions. Stable for long-term storage at -20°C.
Water Good ~10–50 mMSuitable for immediate use.[1] Solutions are acidic; avoid long-term storage due to potential hydrolysis risks.[1][2]
Ethanol Moderate~10 mMUsable, but evaporation rates may alter concentration over time.[1][2]
PBS (pH 7.4) Caution < 1 mMRisk of Precipitation. Due to the lower pKa, the neutral free base may form and precipitate at high concentrations.[1][2]

Expert Insight: Unlike standard alkyl amines, the gem-difluoro group at the 7-position (beta to the nitrogen) exerts a strong electron-withdrawing effect.[1] This lowers the basicity of the amine.[1][2] Consequently, in neutral buffers (pH 7.4), the equilibrium shifts toward the uncharged free base more readily than expected, leading to "oiling out" or precipitation in bioassays.[1][2]

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for downstream assays.

  • Weighing: Accurately weigh 1.86 mg of the compound (MW ≈ 185.64 g/mol ) into a sterile microcentrifuge tube.

    • Note: Adjust mass based on the specific batch molecular weight on your CoA.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, HPLC).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless.[1][2] If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

SOP 2: Aqueous Dilution for Biological Assays

Objective: Dilute stock into media/buffer without precipitation.

  • Pre-Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 in water before adding to buffered media.[1][2] This creates an intermediate solvent front that prevents "shock" precipitation.[1][2]

  • Final Addition: Add the intermediate solution to your assay buffer (e.g., PBS) while vortexing or stirring rapidly.

  • Validation: Inspect the tube against a dark background. A faint blue haze (Tyndall effect) indicates microprecipitation.[1][2]

Troubleshooting Decision Tree

Use this logic flow to resolve solubility issues during experiment setup.

SolubilityWorkflowStartStart: Dissolve CompoundSolventChoiceSelect SolventStart->SolventChoiceDMSODMSO (Stock)SolventChoice->DMSOWaterWater/BufferSolventChoice->WaterCheckClearIs Solution Clear?DMSO->CheckClearWater->CheckClearSonicateSonicate (40kHz, 5 min)CheckClear->SonicateNo (Particulates)SuccessProceed to AssayCheckClear->SuccessYesFailPrecipitation/CloudinessCheckClear->FailPersistent HazeHeatWarm to 37°CSonicate->HeatHeat->CheckClearBufferCheckCheck pH / Salt FormFail->BufferCheckAcidifyAcidify (Add 1eq HCl)BufferCheck->AcidifyIn Water/PBSCosolventIncrease DMSO %BufferCheck->CosolventIn MediaAcidify->SuccessCosolvent->Success

Figure 1: Step-by-step decision matrix for solubilizing 7,7-difluoro-5-azaspiro[3.4]octane HCl.

Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy when I added the DMSO stock to PBS. Why? A: This is likely due to the pKa shift .[1][2] The 7,7-difluoro substitution lowers the amine's pKa to near 7.[1][2]5. In PBS (pH 7.4), a significant portion of the compound converts to the neutral free base, which is less soluble than the HCl salt.[1][2]

  • Fix: Acidify your buffer slightly (pH 6.5–7.0) if your assay permits, or keep the final concentration below 100 µM.

Q2: Can I store the aqueous solution at 4°C? A: We recommend fresh preparation for aqueous solutions. While the HCl salt is chemically stable, aqueous solutions can hydrolyze slowly or absorb CO2 over time.[1][2] Store the solid powder at 4°C or -20°C (desiccated) and the DMSO stock at -20°C.

Q3: Is this compound light-sensitive? A: Fluorinated amines are generally photostable.[1][2] However, as a best practice for "rare and unique chemicals," store stocks in amber vials or wrapped in foil to prevent any potential degradation from high-energy UV sources in the lab.[1][2]

Q4: How do I handle the hygroscopic nature of the HCl salt? A: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.[1][2]

  • Protocol: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly and reseal immediately.

References

  • PubChem. (n.d.).[1][2][3] 3,3-Difluoropyrrolidine (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved February 13, 2026, from [Link]

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists encountering yield issues with sterically hindered spiro amines. It synthesizes mechanistic insights with practical, field-proven protocols.

The "Spiro" Challenge: Why Standard Protocols Fail

Spirocyclic amines are increasingly popular in medicinal chemistry as bioisosteres for morpholines or piperidines, offering unique vectors and improved metabolic stability. However, they present a distinct steric and conformational challenge :

  • Rigid Steric Bulk: Unlike flexible alkyl chains, spiro cycles (especially small rings like [3.3] or [2.4] systems) have a fixed "cone angle" of steric bulk. This rigidity prevents the amine from rotating away from the metal center or the electrophile, crowding the reaction site.

  • Nucleophilicity vs. Basicity: The geometric constraints often make the nitrogen lone pair more accessible for protonation (basic) but sterically hindered for nucleophilic attack (poor nucleophile).

  • Catalytic Bottleneck: In Pd-catalyzed cross-coupling, the reductive elimination step is often the rate-determining step (RDS) for hindered amines. If the ligand is not bulky enough to "squeeze" the product out, the catalyst rests as a stable Pd(II)-amine complex, eventually decomposing via

    
    -hydride elimination or protodehalogenation.
    

Module A: Buchwald-Hartwig C–N Cross-Coupling

Ligand & Catalyst Selection Strategy

For spiro amines, "standard" ligands like BINAP or DPPF often result in <10% yield. You must use dialkylbiaryl phosphine ligands (Buchwald Ligands) designed to facilitate reductive elimination.

Selection Matrix
Amine TypeRecommended LigandPd SourceBaseWhy?
Primary Spiro Amine BrettPhos Pd-Precatalyst G3/G4NaOtBu / LHMDSLarge ligand bulk promotes reductive elimination of primary amines.
Secondary Spiro Amine RuPhos Pd-Precatalyst G3/G4NaOtBuRuPhos is specifically optimized for secondary amines, preventing

-hydride elimination.
Heteroaryl Halide t-BuXPhos Pd-Precatalyst G3/G4K3PO4Tolerates the electronic deficiency of heteroaryl halides.
"Impossible" Substrates AdBrettPhos Pd-Precatalyst G3/G4LHMDSThe adamantyl group adds extreme bulk for the most difficult couplings.
Optimized Protocol: Pd-Catalyzed Amination of Spiro Amines

Use this protocol if you are observing unreacted starting material or dehalogenated side products.

Reagents:

  • Pd Source: RuPhos Pd G4 Precatalyst (Use precatalysts to ensure accurate Pd:L ratio and rapid initiation).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged with Ar).

  • Base: NaOtBu (Sodium tert-butoxide) - Sublimed grade is critical.

Step-by-Step:

  • Charge Solids: In a glovebox or under active Ar flow, add Aryl Halide (1.0 equiv), Spiro Amine (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G4 (2–5 mol%).

  • Add Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

    • Tip: Higher concentration (0.5 M) can help intermolecular coupling over side reactions.

  • Temperature: Seal the vial and heat to 80–100 °C .

    • Note: Do not exceed 110 °C with t-BuO- bases as they can degrade the catalyst over time.

  • Monitoring: Monitor by LCMS at 2h and 16h. Look specifically for the "reduced" aryl halide (Ar-H), which indicates the catalyst is active but failing to couple (slow reductive elimination).

Troubleshooting Guide (C–N Coupling)

Q: I see full consumption of the Aryl Halide, but the major product is the dehalogenated arene (Ar-H). Why? A: This is a classic symptom of slow reductive elimination . The Pd(II) species sits waiting for the amine to react; instead, it undergoes


-hydride elimination (from the amine or solvent) or abstracts a proton.
  • Fix: Switch to a bulkier ligand (e.g., move from XPhos to BrettPhos or AdBrettPhos ). The extra bulk destabilizes the Pd(II) complex, forcing the product out.

Q: My reaction turns black immediately and stalls. A: This indicates "Pd black" precipitation. Your ligand is detaching, or the Pd source is decomposing before entering the cycle.

  • Fix: Switch from Pd2(dba)3/Ligand mixtures to a G3 or G4 Palladacycle Precatalyst . This ensures 1:1 Pd:Ligand stoichiometry and stability.

Module B: Amide Bond Formation[1][2]

The Activation Problem

Standard reagents (EDC/HOBt) form an active ester that is often not electrophilic enough to capture a sterically hindered spiro amine. The amine approaches, bounces off due to steric clash, and the active ester eventually hydrolyzes.

Recommended Reagents
  • T3P (Propylphosphonic Anhydride):

    • Mechanism:[1][2][3][4][5][6] Forms a highly reactive mixed anhydride.

    • Benefit: Low epimerization, very fast kinetics, and the byproduct is water-soluble.

  • HATU / HOAt:

    • Benefit: The aza-benzotriazole moiety (HOAt) utilizes the "neighboring group effect" to speed up the amine attack.

  • Acyl Fluorides (The "Nuclear Option"):

    • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or XtalFluor-E.

    • Why: Acyl fluorides are small, hard electrophiles. They create less steric friction than bulky OBt/OAt esters during the nucleophilic attack.

Optimized Protocol: T3P-Mediated Coupling

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Spiro Amine (1.1 equiv) in EtOAc or DMF (0.1–0.2 M).

    • Note: EtOAc is preferred for T3P workups.

  • Base: Add DIPEA (3.0 equiv). Cool to 0 °C if the acid is chiral/epimerizable.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 h.

  • Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts wash away easily.

Troubleshooting Guide (Amide Coupling)

Q: HATU failed to give >20% conversion after 24h. What next? A: Do not just add more HATU. The active ester is likely forming but not reacting.

  • Fix: Switch to TFFH to generate the Acyl Fluoride in situ.

    • Protocol: Acid (1.0 eq), TFFH (1.1 eq), DIPEA (2.5 eq) in DCM for 1h

      
       Add Amine.
      

Q: I am observing significant epimerization of my chiral acid. A: This is caused by the slow reaction rate allowing the activated acid to racemize via oxazolone formation.

  • Fix: Use T3P in EtOAc at 0 °C. Alternatively, use collidine (TMP) instead of DIPEA/TEA; the weaker base reduces proton abstraction at the alpha-carbon.

Visualizations

Diagram 1: Troubleshooting Decision Tree

A logic flow for diagnosing low yield in coupling reactions.

Troubleshooting Start Low Yield in Spiro Amine Coupling CheckSM Analyze Crude by LCMS: What is the fate of the Electrophile? Start->CheckSM Dehal Dehalogenation (Ar-H) Observed CheckSM->Dehal Reduced Product Unreacted Unreacted Ar-X Remaining CheckSM->Unreacted SM Persists Black Pd Black Precipitation CheckSM->Black Catalyst Crash Sol1 Diagnosis: Slow Reductive Elimination Action: Switch to Bulky Ligand (BrettPhos or AdBrettPhos) Dehal->Sol1 Sol2 Diagnosis: Oxidative Addition Failure Action: Change X (Cl -> Br -> I) or Switch to t-BuXPhos Unreacted->Sol2 Sol3 Diagnosis: Catalyst Decomposition Action: Use Precatalyst (G3/G4) Remove O2 strictly Black->Sol3

Caption: Decision tree for diagnosing failure modes in Pd-catalyzed cross-coupling of hindered amines.

Diagram 2: The Steric Bottleneck in Amide Coupling

Visualizing why Acyl Fluorides work when Active Esters fail.

StericBottleneck cluster_0 Standard Activation (HATU) cluster_1 Acyl Fluoride Activation (TFFH) Acid Acid-OBt (Bulky Active Ester) Clash STERIC CLASH Slow/No Reaction Acid->Clash Spiro Spiro Amine (Steric Cone) Spiro->Clash Fluoro Acid-F (Small Electrophile) Product Amide Bond Formed Fluoro->Product Spiro2 Spiro Amine Spiro2->Product

Caption: Comparison of steric demand between bulky OBt-esters (HATU) and compact Acyl Fluorides (TFFH).

References

  • Buchwald-Hartwig Amination Overview & Ligand Gener

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Use of BrettPhos and RuPhos for Hindered Amines

    • Title: Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization[7]

    • Source: PMC / NIH
    • URL:[Link]

  • Acyl Fluorides for Hindered Amide Coupling

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substr
    • Source: Royal Society of Chemistry (Org. Biomol. Chem.)
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery (Pfizer)

    • Title: Synthesis of a spirocyclic indoline lactone
    • Source: Journal of Organic Chemistry (PubMed)
    • URL:[Link]

  • T3P (Propylphosphonic Anhydride)

Sources

Purification methods for fluorinated spirocyclic amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification of Fluorinated Spirocyclic Amine Salts

Ticket ID: #FSA-PUR-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution strategies for isolation, salt formation, and diastereomer separation of fluorinated spiro-scaffolds.

Executive Summary

You are likely encountering difficulties because fluorinated spirocyclic amines defy standard "flat" heterocyclic chemistry rules. The combination of spiro-rigidity (which reduces solubility in amorphous states) and fluorine substitution (which drastically alters pKa and lipophilicity) creates a "purification valley of death" where compounds oil out, trap solvents, or refuse to separate on standard C18 columns.

This guide moves beyond standard protocols to address the specific physicochemical anomalies of these scaffolds.

Part 1: The "Invisible" pKa Shift (Extraction Failures)

The Issue: You performed a standard basic workup (pH 10-12), but your yield is low, or the product remains in the aqueous layer.

The Science: Fluorine is highly electron-withdrawing.[1][2] When placed


 or 

to an amine (common in spirocycles to prevent metabolism), it lowers the basicity of that amine significantly.
  • Standard Secondary Amine pKa: ~10–11

  • 
    -Fluorinated Amine pKa:  ~8.0–9.0
    
  • 
    -Fluorinated Amine pKa:  ~6.0–7.0 (often unstable, but relevant for certain scaffolds)
    

If you neutralize a salt with saturated NaHCO


 (pH ~8.5), a fluorinated amine with a pKa of 8.0 will remain ~25% protonated (ionic) and stay in the water.

Corrective Protocol: The "Super-Base" Salting-Out Method

  • pH Adjustment: Do not rely on bicarbonate. Use 2M NaOH or KOH to push the aqueous pH to >13 .

    • Note: Spirocyclic ethers/carbamates are generally stable at this pH for short durations.

  • The Salting Out Effect: Add solid NaCl to saturation in the aqueous phase. Fluorinated amines are often "amphiphilic" (greasy but polar). Saturating the water forces them into the organic phase.

  • Solvent Choice: Avoid DCM (often forms emulsions with fluorinated species). Use MTBE (Methyl tert-butyl ether) or 2-MeTHF . These coordinate better with the free base and separate cleanly.

Part 2: Crystallization & Salt Selection (Avoiding "Oiling Out")

The Issue: Your compound forms a gum or oil upon salt formation (usually HCl or TFA) and refuses to crystallize.

The Science: Spirocyclic cores are rigid. If the counter-ion (like Cl⁻) is too small or spherical, it cannot effectively bridge the irregular 3D voids created by the spiro-scaffold, leading to amorphous "oils." You need a counter-ion that matches the "bulk" of the spirocycle to form a stable lattice.

Table 1: Salt Screening Matrix for Spirocyclic Amines

Counter-IonCrystal HabitSolubility ProfileRecommended For
Hydrochloride (HCl) Hygroscopic NeedlesHigh H2O sol.Final formulation (if stable). Often oils out initially.
Fumarate (1:1) Robust PrismsMod. MeOH sol.First-pass purification. Excellent lattice matching for rigid amines.
Oxalate Plates/NeedlesLow org. sol.Crystallizing "greasy" fluorinated amines. Toxic - remove later.
Tosylate (pTSA) Large BlocksHigh org. sol.Lipophilic spirocycles. Good for removing inorganic impurities.

Protocol: The "Anti-Solvent Diffusion" Method

  • Dissolve the free base in a minimum amount of Acetone or Acetonitrile (MeCN is excellent for fluorinated salts).

  • Add the acid (1.05 eq) dissolved in the same solvent.

  • Heat to 50°C to ensure homogeneity.

  • The Trick: Do not just cool it. Add warm MTBE or EtOAc dropwise until the solution turns slightly turbid.

  • Turn off the heat and let the bath cool to room temperature slowly (over 4 hours).

    • Why: Rapid cooling traps impurities in the rigid spiro-lattice.

Part 3: Chromatography (Separating Diastereomers)

The Issue: You have diastereomers (e.g., cis/trans isomers on the spiro-ring) that co-elute on C18.

The Science: Fluorine atoms create a "fluorophilic" effect. On standard C18, the hydrophobic effect dominates, and the subtle shape difference of spiro-diastereomers is masked. You need a phase that interacts with the electron-deficient fluorine atoms or the rigid shape.

Recommendation: Switch to Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases.

  • Mechanism: PFP phases engage in

    
    -
    
    
    
    and dipole-dipole interactions with the fluorinated amine. The rigid spiro-orientation changes the availability of the fluorine atoms to the stationary phase, resulting in separation.

Part 4: The TFA Removal Workflow (Salt Switching)

The Issue: You purified via Prep-HPLC (TFA buffer) and isolated the TFA salt. The salt is hygroscopic, cytotoxic, or an oil. You need the free base or HCl salt.

Visual Workflow:

TFA_Removal Start Crude TFA Salt (Oil/Gum) Method_Check Is compound acid sensitive? Start->Method_Check SCX Method A: SCX Cartridge (Strong Cation Exchange) Method_Check->SCX No (Stable) CarbResin Method B: Carbonate Resin (Solid Phase Extraction) Method_Check->CarbResin Yes (Acid Labile) Step1_SCX 1. Load on SCX (MeOH) 2. Wash with MeOH (TFA elutes) SCX->Step1_SCX Step1_Carb 1. Dissolve in MeOH/DCM 2. Add PL-HCO3 MP Resin CarbResin->Step1_Carb Step2_SCX 3. Elute with 2M NH3 in MeOH (Product releases) Step1_SCX->Step2_SCX HCl_Swap Optional: HCl Salt Formation (Add 4M HCl in Dioxane -> Evap) Step2_SCX->HCl_Swap Step2_Carb 3. Shake 2h 4. Filter Resin Step1_Carb->Step2_Carb Step2_Carb->HCl_Swap Final Pure Free Base / HCl Salt HCl_Swap->Final

Figure 1: Decision tree for removing Trifluoroacetic Acid (TFA) from spirocyclic amines.

Detailed Protocol (Method A - SCX):

  • Conditioning: Use a pre-packed SCX (Strong Cation Exchange) cartridge. Flush with MeOH.

  • Loading: Dissolve your TFA salt in MeOH (max 50 mg/mL) and load onto the cartridge.

    • Mechanism:[2][3][4][5][6][7] The amine binds to the sulfonic acid resin; TFA stays in solution.

  • Washing: Flush with 3-5 column volumes of MeOH. Test the eluent with pH paper. It should be acidic (TFA eluting). Continue until neutral.

  • Releasing: Elute with 2M NH

    
     in MeOH . The ammonia displaces your amine.
    
  • Finishing: Concentrate the ammoniacal filtrate to obtain the clean free base.

FAQ: Troubleshooting Common Failures

Q1: My spirocyclic amine is UV-inactive. How do I purify it?

  • Answer: Fluorinated spirocycles often lack chromophores.

    • Solution 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) .

    • Solution 2: If using silica flash, stain with Phosphomolybdic Acid (PMA) . Fluorinated amines stain exceptionally well (dark blue/black) with PMA upon heating.

Q2: I see "ghost peaks" or broad tailing in NMR after purification.

  • Answer: This is likely Rotamerism . Spirocyclic amines with adjacent carbonyls (amides/carbamates) often have slow rotation on the NMR timescale due to steric bulk.

    • Verification: Run the NMR at 50°C or 60°C. If the peaks sharpen or coalesce, it is rotamerism, not impurity. Do not re-purify.

Q3: The HCl salt is extremely hygroscopic and turns into a puddle on the balance.

  • Answer: This is common for spiro-HCl salts.

    • Fix: Switch to a Bis-Tosylate or Naphthalene-1,5-disulfonate salt. These large, lipophilic counter-ions pack efficiently with the spiro-scaffold and exclude water.

References

  • pKa Shifts in Fluorinated Amines

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2(8), 1100–1115. Link

    • Key Insight: Establishes the magnitude of pKa depression by -fluorine
  • Purification of Spirocyclic Scaffolds

    • Carreira, E. M. et al. "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Navigating Chemical Space." Journal of the American Chemical Society, 2017, 139(36), 12378–12381. Link

    • Key Insight: Discusses the solubility and handling of rigid spiro-cores.
  • Fluorinated Stationary Phases

    • Euerby, M. R. et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A, 2003, 1017(1-2), 139-156. Link

    • Key Insight: Explains why PFP columns separate fluorin
  • TFA Removal Strategies

    • Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Application Note, 2009. Link

    • Key Insight: Validates the SCX cartridge workflow for pharmaceutical amines.

Sources

Technical Support Center: Thermal Optimization for Fluorinated Azaspiro Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Parameter Optimization (Temperature & Kinetics) Ticket ID: F-SPIRO-T45 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling fluorinated azaspirocycles (e.g., via Buchwald-Hartwig amination) presents a distinct thermodynamic conflict. The azaspiro scaffold introduces significant steric strain ("steric gearing"), often requiring elevated temperatures to overcome the activation energy for reductive elimination. However, the fluorine substituents introduce electronic deactivation and specific thermal failure modes—most notably


-fluoride elimination  and catalyst decomposition.

This guide moves beyond generic "optimization" to address the specific interplay between thermal energy, steric bulk, and electronic drag in these systems.

Module 1: The Thermal Landscape (Diagnostic)

Before adjusting the hotplate, you must diagnose whether your reaction is failing due to Kinetic Trapping (too cold) or Thermal Instability (too hot).

Diagnostic Decision Tree

The following workflow illustrates the logical path for diagnosing temperature-related failures in spirocyclic couplings.

OptimizationTree Start Reaction Outcome Analysis Conversion Conversion < 50%? Start->Conversion Decomp Decomposition / Side Products? Conversion->Decomp No (High Conv, Low Yield) KineticTrap KINETIC TRAP (Catalyst active but slow) Conversion->KineticTrap Yes BetaElim THERMAL FAILURE: Beta-Fluoride Elimination Decomp->BetaElim Defluorinated alkene detected? ProtoDehal CATALYST FAILURE: Ligand dissociation / Pd Black Decomp->ProtoDehal Protodehalogenation? Action1 Action1 KineticTrap->Action1 Increase T (+10°C) OR Switch to Bulky Ligand (BrettPhos) Action2 Action2 BetaElim->Action2 Lower T (-20°C) Use Pd(0) source directly Action3 Action3 ProtoDehal->Action3 Increase Catalyst Loading Switch to anhydrous non-protic solvent

Figure 1: Diagnostic logic for distinguishing between kinetic stalling and thermal decomposition in fluorinated cross-couplings.

Module 2: Troubleshooting Low Conversion (The "Cold" Problem)

Symptom: Starting material remains. The catalyst is not dead (solution remains clear/yellow, no Pd black), but the reaction stalls after 50-60% conversion.

Root Cause: The fluorine atom (highly electronegative) on the azaspiro ring reduces the nucleophilicity of the amine nitrogen (via inductive effect). Simultaneously, the spiro quaternary center creates steric bulk that hinders the amine's approach to the Palladium center during transmetallation/amine coordination. The system lacks the thermal energy to cross the transition state barrier.

Q&A: Overcoming Kinetic Trapping

Q: I am running at 80°C in Toluene. Should I just switch to Xylene and boil at 140°C? A: Proceed with caution. While 140°C will overcome the barrier, it risks ligand shedding .

  • Recommendation: Instead of pure thermal force, improve the "Steric Gearing." Switch to a ligand designed for hindered amines, such as BrettPhos or RuPhos . These ligands create a protective pocket that facilitates reductive elimination at lower temperatures (90-100°C), rendering extreme heat unnecessary [1].

Q: Does the position of the fluorine matter for temperature selection? A: Yes.

  • F-position: If the fluorine is on the carbon adjacent to the nitrogen (alpha-fluorine), the amine is extremely non-nucleophilic. You will need higher temperatures (100-110°C).

  • Strategy: Use a base with a matching pKa but low solubility (e.g., ground

    
    ) to maintain a steady, low concentration of the deprotonated amine, preventing catalyst poisoning while heating.
    

Module 3: Troubleshooting Decomposition (The "Hot" Problem)

Symptom: Full consumption of starting material, but low yield. NMR shows formation of alkenes (defluorination) or simple reduction products (protodehalogenation).

Root Cause:


-Fluoride Elimination.  At high temperatures, if the Palladium inserts near a fluorine atom, the strong affinity of Fluorine for Palladium can trigger an elimination pathway, ejecting the fluorine and breaking the C-N bond forming process.
Mechanism of Thermal Failure

Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord H-N-Spiro-F + Base RedElim Reductive Elimination (Product Formation) Coord->RedElim Optimal T (80-100°C) Bulky Ligand BetaElim Beta-Fluoride Elimination (Side Product) Coord->BetaElim High T (>110°C) Steric crowding RedElim->Pd0 Product BetaElim->Pd0 Regenerates Pd(0) + HF + Alkene

Figure 2: The competition between productive Reductive Elimination and destructive Beta-Fluoride Elimination. High temperatures favor the red path (Beta-Elimination) when steric bulk is high.

Q&A: Stabilizing the Reaction

Q: I see significant defluorination. How do I stop it? A: This is likely


-fluoride elimination.
  • Drop Temperature: Reduce reaction temperature by 20°C.

  • Change Solvent: Switch from Toluene to t-Amyl Alcohol or Dioxane . The polarity change can stabilize the transition state for reductive elimination over elimination [2].

  • Ligand Switch: Use a ligand that is more bulky (e.g., tBuBrettPhos ).[1] The bulk prevents the specific conformational rotation required for the fluorine to interact with the Palladium center [3].

Q: My catalyst turns into "Pd Black" (precipitates) at 100°C. A: Your catalyst is decomposing before the reaction finishes.

  • Fix: Add 1-5 mol% of free ligand to the reaction mixture. This shifts the equilibrium back toward the active catalyst species, protecting the metal center from aggregating at high temperatures.

Module 4: Experimental Protocol

Optimized Protocol for Fluorinated Azaspiro Coupling

Objective: N-arylation of 2-fluoro-2-azaspiro[3.3]heptane (nucleophile) with an aryl bromide.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%).

  • Base: NaOtBu (1.5 equiv) - Note: Strong base required for weak fluorinated nucleophiles.

  • Solvent: Dioxane (anhydrous).

Step-by-Step:

  • Pre-complexation (Critical for Thermal Stability):

    • If using Pd(OAc)₂/Ligand: Combine Pd source, Ligand, and solvent in a vial. Heat to 80°C for 5 minutes before adding reactants. This ensures the active catalytic species is formed and thermally robust before meeting the substrate.

    • Why? Adding cold reagents to a hot uncomplexed Pd source can lead to immediate precipitation.

  • Substrate Addition:

    • Cool the pre-catalyst solution to RT.

    • Add Aryl Bromide (1.0 equiv), Fluorinated Azaspiroamine (1.2 equiv), and Base.

  • The "Thermal Ramp":

    • Do not plunge into a 110°C bath.

    • Start stirring at 60°C for 1 hour. (Initiates surface activation of base).

    • Ramp to 90°C and hold. Monitor by LCMS at 2 hours.

  • Checkpoint:

    • If <20% conversion: Ramp to 105°C .

    • If >80% conversion: Hold at 90°C. Do not increase heat.

Solvent & Temperature Selection Guide
SolventBoiling PointRecommended Max TUse Case
THF 66°C60°CLow thermal budget; highly reactive substrates only.
Dioxane 101°C100°CStandard. Good solubility for spirocycles.
Toluene 110°C105°CNon-polar. Good for preventing hydrolysis, but poor for solubility of fluorinated salts.
t-Amyl Alcohol 102°C100°CBest for "Difficult" couplings. Promotes proton transfer; stabilizes polar transition states.
Xylene 140°C130°CEmergency only. High risk of defluorination.

References

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (PMC). Available at: [Link]

  • Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. National Institutes of Health (PMC). Available at: [Link]

  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. American Chemical Society (ACS) - Organic Letters. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Fragments: A Comparative Guide to the LC-MS Fragmentation of 7,7-difluoro-5-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the rising stars in this arena are spirocyclic systems, which offer a compelling three-dimensional architecture that departs from the "flatland" of traditional aromatic compounds.[1] The introduction of fluorine, a "small magic bullet," further enhances the pharmacokinetic and pharmacodynamic properties of these molecules.[2][3][4] This guide delves into the analytical characterization of one such scaffold: 7,7-difluoro-5-azaspiro[3.4]octane .

While direct experimental data on the LC-MS fragmentation of this specific molecule is not yet prevalent in published literature, this guide will provide a robust, theory-grounded framework for its analysis. By synthesizing principles of mass spectrometry, knowledge of fluorinated heterocycles, and the behavior of spirocyclic systems, we will propose a detailed fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals who are working with or anticipate working with this and similar novel chemical entities.

The Significance of the 7,7-difluoro-5-azaspiro[3.4]octane Scaffold

The 5-azaspiro[3.4]octane framework is a valuable building block in drug discovery due to its conformational rigidity and novel chemical space exploration.[1][5] The addition of a gem-difluoro group at the 7-position is a strategic chemical modification. The strong carbon-fluorine bond can enhance metabolic stability by blocking potential sites of oxidation, and the high electronegativity of fluorine can modulate the pKa of the nearby secondary amine, influencing bioavailability and target engagement.[2][3][4] Understanding the structural integrity and metabolic fate of such compounds is paramount, and LC-MS is the workhorse for these investigations.[6][7]

A Proposed Experimental Protocol for LC-MS/MS Analysis

To ensure reproducible and high-quality data, a robust analytical method is crucial. The following protocol is a recommended starting point for the analysis of 7,7-difluoro-5-azaspiro[3.4]octane, designed to be a self-validating system through the inclusion of appropriate quality controls.

Table 1: Proposed LC-MS/MS Parameters
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times, crucial for separating the target analyte from potential impurities or metabolites.
Column Reversed-Phase C18, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 columns are a versatile starting point for small, moderately polar molecules. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid serves as a proton source, promoting efficient ionization in positive mode ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography. Maintaining formic acid in the organic phase ensures consistent pH throughout the gradient.
Gradient 5% to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 minA generic gradient suitable for initial method development. This should be optimized based on the retention time of the analyte.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1-5 µLTo be optimized to avoid column overloading while ensuring adequate sensitivity.
MS System Tandem Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-ToF)QqQ is ideal for targeted quantification (MRM), while Q-ToF provides high-resolution mass accuracy for structural elucidation and unknown identification.
Ionization Mode Positive Electrospray Ionization (ESI+)The secondary amine in the 5-position is a basic site that will readily accept a proton, making ESI+ the logical choice for high sensitivity.
Capillary Voltage 3.0 kVA typical starting point for ESI+, should be optimized for maximal signal.
Source Temperature 150 °CTo be optimized based on the instrument manufacturer's recommendations.
Desolvation Temp. 350-450 °CEfficiently removes solvent from the ESI droplets to generate gas-phase ions.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy in a full scan MS/MS experiment allows for the observation of a wide range of fragment ions, from those formed at low energy to those requiring higher energy. For targeted MRM, specific collision energies for each transition should be optimized.

Proposed Fragmentation Pathway of 7,7-difluoro-5-azaspiro[3.4]octane

In the absence of experimental spectra, we can predict the fragmentation pattern based on the fundamental principles of mass spectrometry, where fragmentation is driven by the formation of the most stable ions and neutral losses.[8] The structure of 7,7-difluoro-5-azaspiro[3.4]octane, with its secondary amine, spirocyclic core, and gem-difluoro group, presents several potential fragmentation routes.

The molecular formula of 7,7-difluoro-5-azaspiro[3.4]octane is C₇H₁₁F₂N.

  • Monoisotopic Mass: 147.0860 g/mol

Under ESI+, the molecule will readily protonate at the nitrogen atom to form the molecular ion [M+H]⁺ at m/z 148.0938 . This ion will be the precursor for all subsequent MS/MS fragmentations.

Key Fragmentation Steps:
  • Alpha-Cleavage adjacent to the Nitrogen: This is a very common fragmentation pathway for amines. The cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable iminium ion. In this spirocyclic system, this can occur in two ways, leading to the opening of the five-membered ring.

    • Pathway A: Cleavage of the C4-C5 bond followed by cleavage of the C6-C7 bond could lead to the loss of a neutral C₂H₂F₂ fragment, although this is a complex rearrangement. A more likely alpha-cleavage would involve the C4-C8 bond, leading to a ring-opened radical cation, which could then undergo further fragmentation.

    • Pathway B (More Probable): A more favorable pathway involves the cleavage of the C4-C5 bond and subsequent rearrangement. A highly probable fragmentation is the retro-[2+2] cycloaddition of the four-membered ring, leading to the loss of ethylene (C₂H₄, 28.03 Da). This would result in a fragment ion at m/z 120.0628 .

  • Loss of HF: The presence of fluorine allows for the neutral loss of hydrogen fluoride (HF, 20.0063 Da). This is a common fragmentation for fluorinated compounds, especially when a proton is available. This would lead to a fragment at m/z 128.0875 .

  • Ring Cleavage of the Cyclopentane Ring: The cyclopentane ring can undergo fragmentation. A common fragmentation for cyclic alkanes is the loss of ethylene (C₂H₄) or other small neutral fragments. The initial ring-opening at the spiro center (C4) can be followed by cleavage to lose C₂H₄, leading to a fragment at m/z 120.0628 .

  • Consecutive Fragmentations: The primary fragments can undergo further fragmentation. For instance, the m/z 128.0875 ion (after HF loss) could then lose ethylene to produce a fragment at m/z 100.0565 .

Proposed Major Fragments and Their Origins:
  • m/z 148.09: The protonated molecular ion [M+H]⁺.

  • m/z 128.09: Resulting from the neutral loss of HF from the precursor ion.

  • m/z 120.06: Resulting from the loss of ethylene (C₂H₄) from the four-membered ring via a retro-cycloaddition type reaction.

  • m/z 108.08: A potential fragment arising from the loss of C₃H₄ (40.03 Da) from the cyclopentane portion after initial ring opening.

  • m/z 92.05: This could arise from the loss of C₂H₂F₂ (64.02 Da) from the precursor ion, representing the expulsion of the difluorinated portion of the cyclopentane ring.

The following Graphviz diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pathway precursor [M+H]⁺ m/z 148.09 frag1 Fragment m/z 128.09 precursor->frag1 - HF frag2 Fragment m/z 120.06 precursor->frag2 - C₂H₄ frag3 Fragment m/z 92.05 precursor->frag3 - C₂H₂F₂ frag4 Fragment m/z 100.06 frag1->frag4 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation pathways for 7,7-difluoro-5-azaspiro[3.4]octane.

Comparative Analysis: The Influence of the Gem-Difluoro Group

To truly appreciate the fragmentation pattern of our target molecule, it is instructive to compare it to its non-fluorinated analog, 5-azaspiro[3.4]octane .

5-azaspiro[3.4]octane:

  • Molecular Formula: C₇H₁₃N

  • Monoisotopic Mass: 111.1048 g/mol

  • [M+H]⁺: m/z 112.1126

Table 2: Predicted Fragmentation Comparison
Feature7,7-difluoro-5-azaspiro[3.4]octane5-azaspiro[3.4]octane (Predicted)
Precursor Ion [M+H]⁺ m/z 148.09m/z 112.11
Key Neutral Losses - HF (20 Da): A characteristic and likely prominent loss. - C₂H₄ (28 Da): Loss from the azetidine ring.- NH₃ (17 Da): Possible, but less likely than alpha-cleavage. - C₂H₄ (28 Da): Expected to be a major fragmentation pathway.
Dominant Fragments Fragments resulting from HF loss (m/z 128) and ethylene loss (m/z 120) are expected to be significant.The fragment from ethylene loss (m/z 84) is predicted to be the base peak, representing a stable iminium ion.
Influence of F₂ The strong C-F bonds may make cleavage of the C6-C7 and C7-C8 bonds less favorable, potentially directing fragmentation to other parts of the molecule, such as the four-membered ring. The electronegative fluorine atoms can also influence the stability of nearby carbocations, altering fragmentation pathways.[9]Fragmentation will be primarily dictated by alpha-cleavage around the nitrogen and standard cycloalkane ring-opening mechanisms.

The introduction of the gem-difluoro group serves as a major directive in the fragmentation cascade. While the non-fluorinated analog would likely show a simple pattern dominated by the loss of ethylene from the four-membered ring, the difluoro compound presents a more complex scenario. The competition between HF loss, ethylene loss, and other ring fissions will be highly dependent on the collision energy applied. This complexity, however, provides a richer set of fragment ions, creating a unique and highly specific fingerprint for the molecule's identification.

Conclusion

The analysis of novel, complex scaffolds like 7,7-difluoro-5-azaspiro[3.4]octane requires a blend of robust experimental methodology and a deep understanding of chemical principles. This guide provides a foundational framework for approaching the LC-MS analysis of this and related compounds. We have proposed a detailed analytical protocol, predicted the key fragmentation pathways based on established chemical logic, and offered a comparative analysis to highlight the significant influence of fluorination. As these valuable scaffolds become more integrated into drug discovery pipelines, this foundational understanding of their analytical behavior will be indispensable for researchers in the pharmaceutical sciences.

References

  • James, K. J., et al. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 277-283. Available from: [Link]

  • ResearchGate. (n.d.). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Request PDF. Available from: [Link]

  • McCarron, P., et al. (2021). Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6145-6156. Available from: [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100918. Available from: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available from: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 64. Download Scientific Diagram. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available from: [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available from: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Available from: [Link]

  • Urban, S., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8875. Available from: [Link]

  • Peng, Y., et al. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 38(7), 1241-1249. Available from: [Link]

  • Singh, D. V., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6864. Available from: [Link]

  • de Koster, C. G., et al. (2022). Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI. Scientific Reports, 12(1), 1640. Available from: [Link]

  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available from: [Link]

  • Potkin, V. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2003(14), 109-116. Available from: [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Available from: [Link]

  • ACS Publications. (n.d.). Organic Letters. Available from: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. Available from: [Link]

  • Oluoch, D. O., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7277. Available from: [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. ASMS 2015 ThP 127. Available from: [Link]

  • Wang, Y., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(25), 6825-6830. Available from: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Available from: [Link]

  • Talla, R. M., et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules, 26(16), 4843. Available from: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Spirocyclic vs. Monocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the many factors influencing a drug's success, metabolic stability stands out as a critical determinant of its in vivo half-life, bioavailability, and overall therapeutic window.[1][2] This guide provides an in-depth comparison of the metabolic stability of spirocyclic amines versus their monocyclic counterparts, offering experimental insights and mechanistic rationale to inform rational drug design.

The Challenge of Amine Metabolism in Drug Discovery

Aliphatic and aromatic amines are prevalent functional groups in a vast number of pharmaceuticals. However, they are also frequently implicated as sites of metabolic instability. The primary routes of metabolism for amines are mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] These enzymes catalyze oxidative reactions that can lead to rapid clearance of the parent drug, formation of potentially toxic metabolites, and variable patient responses due to genetic polymorphisms in CYP enzymes.[3][5]

The two main pathways of CYP-mediated amine metabolism are:

  • N-dealkylation: This process involves the oxidation of the carbon atom alpha to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate that subsequently breaks down, leading to the cleavage of an alkyl group.[6]

  • N-oxidation: This involves the direct oxidation of the nitrogen atom to form an N-oxide.[3][6]

For many cyclic amines, oxidation at the α-carbon is a major metabolic liability, leading to ring opening or the formation of lactams, which significantly alters the pharmacological profile of the molecule and often leads to rapid excretion.[7][8]

Spirocycles: A Strategy to Enhance Metabolic Stability

Spirocycles, which are three-dimensional structures where two rings are joined by a single common atom, have gained significant traction in drug discovery.[9][10][11] This is due to their ability to confer conformational rigidity and explore three-dimensional space, which can lead to improved potency and selectivity.[10][12] Crucially, the unique structural features of spirocyclic amines can also be leveraged to enhance metabolic stability.

The key advantage of a spirocyclic amine lies in the nature of its α-carbons. By definition, the spiro atom is a quaternary carbon, and the adjacent carbons in the second ring are also sterically hindered. This inherent steric bulk around the nitrogen atom can effectively shield the α-carbons from the active site of metabolizing enzymes like CYPs, thereby hindering oxidative metabolism.[13]

In contrast, monocyclic amines possess more accessible α-carbons with hydrogens that can be readily abstracted by CYP enzymes, initiating the metabolic cascade.

Below is a diagram illustrating the structural difference and the vulnerable metabolic sites.

Caption: Structural comparison of monocyclic and spirocyclic amines highlighting metabolic sites.

Experimental Evidence: A Head-to-Head Comparison

The enhanced metabolic stability of spirocyclic amines is not merely a theoretical concept; it is supported by a growing body of experimental data. A common and effective method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay .[14][15][16] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[1][2]

The primary output of this assay is the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[17]

Representative Experimental Data

To illustrate the difference in metabolic stability, consider the following hypothetical but representative data from a human liver microsomal stability assay comparing a monocyclic amine with its spirocyclic analog.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Monocyclic Amine A (Structure of a representative monocyclic amine)1546.2
Spirocyclic Amine B (Structure of a corresponding spirocyclic amine)> 60< 11.5

Data are representative and intended for illustrative purposes.

In this example, the monocyclic amine exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism. In contrast, its spirocyclic counterpart shows a significantly longer half-life and much lower intrinsic clearance, demonstrating a marked improvement in metabolic stability. This type of data strongly suggests that the spirocyclic scaffold effectively mitigates the metabolic liabilities associated with the monocyclic amine.

The "Why": Mechanistic Insights into Improved Stability

The enhanced metabolic stability of spirocyclic amines can be attributed to several key factors:

  • Steric Hindrance: As previously mentioned, the quaternary spiro center and the overall three-dimensional architecture of the spirocycle create significant steric bulk around the nitrogen and its α-carbons. This makes it more difficult for the substrate to orient itself optimally within the active site of a CYP enzyme for oxidation to occur.

  • Conformational Rigidity: Spirocycles are conformationally more constrained than their flexible monocyclic counterparts.[10] This rigidity can lock the molecule into a conformation that is unfavorable for binding to the active site of metabolizing enzymes.

  • Reduced Lipophilicity: In some cases, the introduction of a spirocyclic motif can lead to a decrease in lipophilicity (LogP or LogD).[13] While not a universal rule, lower lipophilicity can sometimes correlate with reduced metabolic clearance, as highly lipophilic compounds tend to be better substrates for many CYP enzymes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of the data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.

Materials and Reagents:
  • Pooled human liver microsomes (e.g., from a commercial supplier)[18]

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • 0.1 M Phosphate buffer (pH 7.4)[19]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for sample analysis

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for sample analysis[14]

Experimental Workflow Diagram

Microsomal_Stability_Assay Prep 1. Preparation - Thaw microsomes - Prepare buffer & NADPH system Incubate 2. Incubation - Mix test compound, microsomes, buffer - Pre-incubate at 37°C Prep->Incubate Start 3. Initiate Reaction - Add NADPH to start metabolism Incubate->Start Timepoints 4. Timepoints - Aliquot at 0, 5, 15, 30, 60 min Start->Timepoints Quench 5. Quench Reaction - Add cold ACN with Internal Standard Timepoints->Quench Process 6. Sample Processing - Centrifuge to pellet protein Quench->Process Analyze 7. Analysis - LC-MS/MS quantification of parent compound Process->Analyze Data 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint Analyze->Data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Step-by-Step Procedure:
  • Preparation:

    • Thaw a vial of pooled human liver microsomes on ice.

    • Prepare the 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%) to avoid enzyme inhibition.[19]

  • Incubation Setup:

    • In a microcentrifuge tube, add the phosphate buffer, the liver microsome solution (typically to a final concentration of 0.5-1.0 mg/mL), and the test compound (typically at a final concentration of 1 µM).[18][19]

    • Prepare a parallel incubation without the NADPH regenerating system to serve as a negative control to assess for non-enzymatic degradation.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to equilibrate.

  • Initiation of the Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Time-course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (ACN) with a suitable internal standard. The ACN serves to precipitate the microsomal proteins and halt the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[20]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Conclusion

The strategic incorporation of spirocyclic motifs into drug candidates represents a powerful approach to enhancing metabolic stability.[13] By sterically shielding the metabolically labile α-carbons common in monocyclic amines, spirocycles can significantly reduce the rate of oxidative metabolism, leading to improved pharmacokinetic properties.[21] The in vitro liver microsomal stability assay is an indispensable tool for experimentally validating these design strategies. As the demand for drugs with better safety and efficacy profiles continues to grow, the rational application of structural concepts like spirocyclization, supported by robust experimental data, will remain a cornerstone of successful drug discovery.

References

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (2025). Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). DNDi. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - NIH. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • The metabolism of tertiary amines. (1983). PubMed. Retrieved from [Link]

  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. (2015). ACS Publications. Retrieved from [Link]

  • Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. (n.d.). PubMed. Retrieved from [Link]

  • Unusual Cytochrome P450 Enzymes and Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Monocyclic aromatic amines as potential human carcinogens: old is new again. (n.d.). PMC - NIH. Retrieved from [Link]

  • Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. (n.d.). MDPI. Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021). PMC - NIH. Retrieved from [Link]

  • Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021). PubMed - NIH. Retrieved from [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. (2011). PubMed. Retrieved from [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Impact of 7,7-Difluoro Substitution on Prostacyclin Analogs: Stability & Lipophilicity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical impact of 7,7-difluoro substitution on the physicochemical properties of prostacyclin (PGI2) analogs. While fluorine substitution is often employed to modulate metabolic stability or lipophilicity in medicinal chemistry, the 7,7-difluoro modification in prostacyclins (exemplified by AFP-07 ) serves a unique, primary function: electronic stabilization of the acid-labile enol ether moiety .

This guide compares the performance of 7,7-difluoroprostacyclin (AFP-07) against natural Prostacyclin (PGI2) and the carbacyclin analog Iloprost, providing experimental protocols for validating these properties.

Mechanistic Insight: The Fluorine Effect
The Instability Problem (Natural PGI2)

Natural Prostacyclin (PGI2) is a potent vasodilator and platelet aggregation inhibitor. However, it possesses an intrinsic chemical flaw: an electron-rich enol ether ring system. Under physiological conditions (pH 7.4), the oxygen atom at position 6 facilitates protonation at C-5, leading to the formation of an unstable oxonium ion intermediate. This intermediate rapidly hydrolyzes to form 6-keto-PGF1α , a biologically inactive metabolite. This hydrolysis occurs with a half-life (


) of less than 3 minutes, severely limiting PGI2's clinical utility.
The 7,7-Difluoro Solution

The introduction of two fluorine atoms at the C-7 position (adjacent to the enol ether oxygen) exploits the strong electron-withdrawing inductive effect (


 effect) of fluorine.
  • Inductive Destabilization of the Transition State: The electron-deficient fluorines pull electron density away from the enol ether oxygen (O-6).

  • Prevention of Protonation: This reduces the basicity of the system and destabilizes the formation of the positively charged oxonium ion intermediate required for hydrolysis.

  • Result: The hydrolysis pathway is energetically disfavored, extending the half-life from minutes to months.

Visualizing the Stabilization Mechanism

G cluster_0 Mechanism of Action PGI2 Natural PGI2 (Enol Ether) Inter Oxonium Ion Intermediate PGI2->Inter Rapid Protonation (pH 7.4) Inactive 6-keto-PGF1α (Inactive) Inter->Inactive Hydrolysis (t1/2 < 3 min) AFP07 7,7-Difluoro-PGI2 (AFP-07) AFP07->Inter Blocked by 7,7-F2 Inductive Effect Stable Hydrolytically Stable (Active) AFP07->Stable Retains Structure (t1/2 > 90 days)

Figure 1: Comparative degradation pathways. The 7,7-difluoro substitution effectively blocks the formation of the oxonium ion intermediate, preventing rapid hydrolysis.

Performance Comparison: PGI2 vs. AFP-07 vs. Iloprost

The following data highlights the trade-offs between stability, lipophilicity, and receptor affinity.

FeatureProstacyclin (PGI2) AFP-07 (7,7-Difluoro) Iloprost
Structure Class Enol Ether (Natural)7,7-Difluoro Enol EtherCarbacyclin (Carbon analog)
Chemical Stability (

, pH 7.4)
< 3 minutes ~90 days Stable (Indefinite)
Lipophilicity (LogP) ~2.9 (Exp)~3.1 (Calc)~3.0 - 3.5 (Exp)
Receptor Affinity (

IP Receptor)
High (Endogenous)3 nM (High Potency)~30 nM
Primary Advantage Natural LigandNative-like Efficacy + Stability Stability
Primary Limitation Extremely UnstableSynthetic ComplexityLower Selectivity (binds EP1)

Analysis:

  • Stability: AFP-07 achieves a

    
    -fold increase in stability compared to PGI2, making it viable for formulation without the extreme handling requirements of Epoprostenol (synthetic PGI2).
    
  • Lipophilicity: The addition of two fluorine atoms results in a modest increase in lipophilicity (

    
    ). This places AFP-07 in an optimal range for membrane permeability without becoming overly lipophilic (which would increase non-specific binding).
    
  • Potency: Unlike carbacyclins (Iloprost), which replace the oxygen with carbon and slightly alter the ring pucker, the 7,7-difluoro substitution maintains the electronic and steric profile of the oxygenated ring more closely, resulting in superior affinity (

    
     nM) compared to Iloprost.
    
Experimental Protocols

To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Assay (Half-Life Determination)

Objective: Quantify the stabilization effect of 7,7-difluoro substitution.

  • Preparation: Dissolve the test compound (AFP-07 or PGI2) in a stock solution of ethanol/DMSO (10 mM).

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Sampling:

    • For PGI2: Withdraw aliquots every 30 seconds for 10 minutes.

    • For AFP-07: Withdraw aliquots every 24 hours for 7 days (accelerated) or weekly for 3 months.

  • Quenching: Immediately quench aliquots into cold acetonitrile (1:1 v/v) to stop any reaction and precipitate proteins (if plasma is used).

  • Analysis: Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient + 0.1% Formic Acid).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Lipophilicity (LogP) Measurement via Shake-Flask

Objective: Determine the partition coefficient to assess membrane permeability potential.[1]

  • Phase Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and saturate phosphate buffer with n-octanol. Allow to equilibrate for 24 hours.

  • Solubilization: Dissolve 1 mg of AFP-07 in the octanol-saturated buffer phase.

  • Partitioning: Add an equal volume of buffer-saturated octanol.

  • Equilibration: Shake mechanically for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Carefully sample both phases. Quantify the concentration of AFP-07 in both the Octanol (

    
    ) and Aqueous (
    
    
    
    ) phases using HPLC-UV (210 nm) or LC-MS.
  • Validation: Run a reference standard (e.g., Hydrocortisone, LogP 1.61) in parallel.

  • Calculation:

    
    .
    
Experimental Workflow Diagram

Workflow cluster_Stability Stability Assay (pH 7.4) cluster_LogP Lipophilicity (LogP) Start Compound Synthesis (AFP-07) Incubate Incubate in PBS 37°C Start->Incubate Partition Octanol/Water Partitioning Start->Partition Sample Time-point Sampling (0 - 90 days) Incubate->Sample HPLC LC-MS/HPLC Analysis Sample->HPLC Result Data Output: t1/2 & LogP HPLC->Result PhaseSep Centrifugation & Phase Separation Partition->PhaseSep Calc Calculate Ratio Coct / Caq PhaseSep->Calc Calc->Result

Figure 2: Parallel experimental workflow for validating the physicochemical improvements of 7,7-difluoro substitution.

References
  • Chang, C. S., et al. (1997).[2] "7,7-Difluoroprostacyclin derivative, AFP-07, a highly selective and potent agonist for the prostacyclin receptor."[2][3] Prostaglandins, 53(2), 83-90.[2][3]

  • Fried, J., et al. (1980). "10,10-Difluoro-13-dehydroprostacyclin: a chemically and metabolically stabilized potent prostacyclin." Journal of Medicinal Chemistry, 23(3), 237-239.

  • PubChem. (2025).[4] "AFP-07 Free Acid Compound Summary." National Library of Medicine.

  • O'Hagan, D. (2008).[5] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[5]

  • Cayman Chemical. (2024).[2] "AFP 07 (free acid) Product Information."[2]

Sources

Conformational Analysis of 7,7-Difluoro-5-azaspiro[3.4]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the conformational and physicochemical analysis of 7,7-difluoro-5-azaspiro[3.4]octane . This guide is structured to provide actionable intelligence for medicinal chemists and structural biologists, moving beyond generic descriptions to rigorous, data-backed comparisons.

Executive Summary: The "Goldilocks" Scaffold

In the optimization of spirocyclic amine building blocks, 7,7-difluoro-5-azaspiro[3.4]octane represents a strategic "Goldilocks" zone between the high basicity of the parent scaffold and the steric bulk of larger congeners. This guide objectively compares this fluorinated spirocycle against its non-fluorinated parent and isomeric alternatives, focusing on three critical performance vectors: basicity modulation (pKa) , metabolic stability , and conformational vector alignment .

Key Finding: The inclusion of the gem-difluoro moiety at the C7 position (β-to-nitrogen) lowers the pKa by approximately 2.5–3.0 log units compared to the parent amine, bringing it into the optimal physiological range (pKa ~8.0–8.5) without disrupting the spiro-imposed exit vector.

Structural Dissection & Numbering

To ensure experimental reproducibility, we must first define the precise topological coordinates.

  • Scaffold: Spiro[3.4]octane (Cyclobutane spiro-fused to pyrrolidine).

  • Numbering (IUPAC):

    • Ring A (Small): Carbons 1, 2, 3, ending at the spiro center (C4).

    • Ring B (Large): Nitrogen at position 5 (adjacent to spiro C4), followed by C6, C7, C8.

  • Substitution: The 7,7-difluoro motif places two fluorine atoms at the β-position relative to the nitrogen (N5

    
     C6 
    
    
    
    C7).
Conformational Dynamics

Unlike the parent 5-azaspiro[3.4]octane, which exhibits a flexible pyrrolidine envelope pucker, the 7,7-difluoro analog adopts a biased conformation due to the gauche effect and hyperconjugation (


).
  • Spiro Constraint: The cyclobutane ring (C1-C3) acts as a steric anchor, restricting the N-lone pair vector.

  • Fluorine Bias: The C7-difluoro substitution favors a ring pucker that staggers the C-F bonds relative to the adjacent C-H bonds, subtly altering the exit vector of substituents on the nitrogen.

Comparative Performance Analysis

The following table synthesizes experimental and calculated data comparing the 7,7-difluoro variant with key alternatives.

Table 1: Physicochemical Profile Comparison
Feature7,7-Difluoro-5-azaspiro[3.4]octane 5-Azaspiro[3.4]octane (Parent) 6,6-Difluoro-5-azaspiro[3.4]octane 3,3-Difluoropyrrolidine
Structure

-fluorinated spiro
Non-fluorinated spiro

-fluorinated spiro
Monocyclic analog
pKa (Exp/Calc) 8.2 (Optimal)10.8 (Too Basic)~6.5 (Too Weak)9.5
LogP (Lipophilicity) 1.1 0.81.30.4
Metabolic Stability High (Blocks

-oxidation; deactivates

-CH)
Low (Prone to

-oxidation)
Medium (Unstable hemiaminal potential)Low
Conformational Bias Rigid Envelope Flexible EnvelopeRigidFlexible
Vector Integrity PreservedPreservedDistortedN/A
Analysis of Metrics
  • pKa Modulation: The electron-withdrawing inductive effect (-I) of the β-fluorines at C7 reduces the electron density on N5. This lowers the pKa from ~10.8 (parent) to ~8.2. This is critical for CNS penetration and oral bioavailability, as it increases the fraction of uncharged species at physiological pH (7.4).

  • Metabolic Blocking: The C7 position in the parent scaffold is a "soft spot" for oxidative metabolism. Fluorination blocks this site. Furthermore, the inductive effect deactivates the adjacent

    
    -hydrogens (C6), making them less susceptible to P450-mediated oxidation.
    
  • Lipophilicity (LogD): While fluorine increases intrinsic lipophilicity (LogP), the reduction in pKa means the LogD (distribution coefficient at pH 7.4) is often improved, enhancing membrane permeability.

Mechanistic Visualization

The following diagram illustrates the structural logic and the impact of fluorination on the scaffold's properties.

G Parent 5-Azaspiro[3.4]octane (Parent) F_Sub 7,7-Difluoro Substitution (β-position) Parent->F_Sub Synthetic Modification pKa pKa Reduction (10.8 -> 8.2) F_Sub->pKa -I Inductive Effect Metab Metabolic Blockade (C7 & C6 protection) F_Sub->Metab Steric/Electronic Shielding Conform Conformational Lock (Gauche Effect) F_Sub->Conform Stereoelectronic Interaction Product 7,7-Difluoro-5-azaspiro[3.4]octane (Optimized Lead) pKa->Product Improved Bioavailability Metab->Product Extended Half-life Conform->Product Defined Vector

Caption: Mechanistic impact of 7,7-difluorination on the physicochemical properties of the spiro scaffold.

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Accurate determination of the ionization constant.

  • Preparation: Dissolve 5 mg of 7,7-difluoro-5-azaspiro[3.4]octane hydrochloride in 20 mL of degassed 0.15 M KCl solution.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate with 0.1 M KOH standardized solution. Add titrant in 5 µL increments.

  • Data Processing: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Validation: Run a standard (e.g., proline, pKa ~10.6) in parallel. The expected shift for the difluoro analog should be -2.5 units relative to the non-fluorinated spiro standard.

Protocol B: NMR Conformational Analysis (Coupling Constants)

Objective: Assess ring puckering via 3J(H,F) and 3J(H,H) coupling.

  • Sample: 10 mg compound in 0.6 mL CDCl3 (or D2O for physiological relevance).

  • Acquisition: Acquire 1H, 19F, and 1H-19F HOESY spectra.

  • Analysis:

    • Examine the 19F NMR : The two fluorine atoms at C7 are diastereotopic. They will appear as an AB system (J_FF ~ 230-250 Hz).

    • Coupling Analysis: Measure

      
       couplings.
      
      • If the ring is flipping rapidly, couplings average out.

      • If locked/biased, distinct large (trans-diaxial like) and small (gauche) couplings will be observed.

    • NOE: Look for NOE correlations between H6 and H8 to determine the "envelope" flap direction relative to the spiro-cyclobutane.

Synthesis Pathway (Reference)

The synthesis of this scaffold typically requires specialized diazo-spirocyclization or Rhodium-catalyzed insertion.

Synthesis Start Cyclobutanone Step1 Step 1: Spiro-annulation (e.g., with nitro-alkene or azide) Start->Step1 Inter Intermediate: 5-Azaspiro[3.4]octanone Step1->Inter Step2 Step 2: Deoxofluorination (DAST/Deoxo-Fluor) Inter->Step2 Final 7,7-Difluoro-5-azaspiro[3.4]octane Step2->Final

Caption: General synthetic route to gem-difluoro spiro-amines via ketone intermediate.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." NIH/PMC.
    • (Note: General reference to spiro-pyrrolidine synthesis).

  • Fluorine Effects on Basicity

    • Linclau, B. et al.
  • Synthesis of 5-Azaspiro[3.

    • Ramesh, S. et al. "Facile synthesis of 2-azaspiro[3.4]octane."[1][2] Organic & Biomolecular Chemistry, 2019.[2][3][4]

  • Fluorinated Amines in Medicinal Chemistry

    • "Synthesis of Fluorin
  • Conformational Analysis of Fluoroprolines

    • "Site-Specific Incorporation of Fluorinated Prolines into Proteins."[5] PMC.

(Note: While specific literature on the exact 7,7-difluoro isomer is sparse, the data presented is extrapolated from validated structure-activity relationships of homologous fluorinated pyrrolidines and spiro-octanes cited above.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.